Product packaging for Small bacteriocin(Cat. No.:CAS No. 172617-17-3)

Small bacteriocin

Cat. No.: B3336053
CAS No.: 172617-17-3
M. Wt: 325.4 g/mol
InChI Key: GFSFGXWHLLUVRK-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Small Bacteriocin is a ribosomally synthesized antimicrobial peptide produced by bacteria to inhibit the growth of closely related bacterial strains . As a class of bacteriocin, its primary research value lies in its targeted antibacterial activity, which makes it a compelling subject for studying microbial competition and developing potential alternatives to broad-spectrum antibiotics . Bacteriocins are structurally diverse and can be categorized into different classes; small bacteriocins typically fall under Class I or Class II, which are small, heat-stable peptides . Their mechanism of action often involves interaction with the bacterial membrane, leading to pore formation and cell depolarization . Research applications for small bacteriocins include their investigation as narrow-spectrum antibiotics to address antimicrobial resistance , their role in modulating gut microbiota and probing microbe-microbe interactions , and their use as a molecular tool in genetic studies, such as plasmid curing in bacterial strains . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31NO4 B3336053 Small bacteriocin CAS No. 172617-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-hydroxy-N-(2-oxooxolan-3-yl)tetradec-7-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,15-16,20H,2-6,9-14H2,1H3,(H,19,21)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSFGXWHLLUVRK-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCC(CC(=O)NC1CCOC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCC(CC(=O)NC1CCOC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172617-17-3
Record name Small bacteriocin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Classification and Structural Architecture of Small Bacteriocins

Comparative Structural Insights and Motif Analysis

Comparative structural analysis reveals conserved motifs and distinct architectural features that define different bacteriocin (B1578144) classes and subclasses. These insights are crucial for understanding their evolutionary relationships and functional specificities.

Saposin-like Fold: A notable common structural motif observed across several bacteriocin groups, particularly circular (Class IIc) and some leaderless bacteriocins, is the "saposin-like fold" frontiersin.orgfrontiersin.orgnih.govrsc.org. This fold is characterized by four to five amphipathic α-helices arranged around a compact hydrophobic core. Despite significant sequence divergence, bacteriocins like enterocin (B1671362) AS-48 and carnocyclin A (CclA) share this conserved structural motif, suggesting a shared evolutionary origin or convergent evolution for membrane interaction frontiersin.orgnih.govasm.org. This fold is thought to be critical for their interaction with bacterial membranes, mediating lipid binding or receptor engagement frontiersin.orgrsc.org.

YGNGV Motif ("Pediocin Box"): Class IIa bacteriocins, often referred to as pediocin-like bacteriocins, are distinguished by a highly conserved N-terminal YGNGV consensus sequence, known as the "pediocin box" mdpi.commdpi.com. This motif, along with disulfide bridges and an amphipathic α-helix, is integral to their structure and function, particularly in recognizing specific receptors on target cell membranes mdpi.commdpi.com.

Lanthionine (B1674491) and Thioether Bridges: Class I bacteriocins, or lantibiotics, are characterized by extensive post-translational modifications, including the formation of lanthionine and β-methyl lanthionine thioether bridges. These modifications, along with other complex intrapeptide cross-links and ring structures, are fundamental to their unique three-dimensional structures and potent antimicrobial activities nih.govoup.com.

Secondary Structure Elements: Beyond these specific motifs, bacteriocins commonly employ α-helices and β-sheets as key secondary structure elements. For instance, subclass IId bacteriocins, while diverse, often exhibit a general arrangement of predicted secondary structures typical of pediocins, featuring a three-stranded antiparallel β-sheet at the N-terminus and a single α-helix at the C-terminus oup.combiorxiv.org. However, variations in β-strand length and α-helix characteristics can distinguish between different subgroups within this class, influencing their interaction patterns with target receptors oup.combiorxiv.org.

Table 1: Key Structural Motifs and Their Associated Bacteriocin Classes

Structural MotifAssociated Bacteriocin Class(es)Primary RoleReferences
Saposin-like foldIIc (Circular), LeaderlessMembrane interaction, lipid/receptor binding frontiersin.orgfrontiersin.orgnih.govrsc.org
YGNGV ("Pediocin Box")IIa (Pediocin-like)Receptor recognition, membrane anchoring mdpi.commdpi.com
Lanthionine/β-methyl lanthionineI (Lantibiotics)Structural stabilization, unique functional properties nih.govoup.com
Disulfide bridgesIIaStructural stabilization of the N-terminal region mdpi.commdpi.com
α-helicesVarious (IIa, IIc, IId, etc.)Membrane interaction, pore formation, structural support frontiersin.orgfrontiersin.orgnih.govmdpi.comoup.combiorxiv.orgfrontiersin.org
β-sheetsIIa, IIdReceptor binding, membrane interaction mdpi.comoup.combiorxiv.orgnih.gov

Structural Diversity and Functional Implications

The structural diversity of small bacteriocins is vast, encompassing variations in size, charge, hydrophobicity, and the presence of unique post-translational modifications. This heterogeneity directly translates into a wide array of functional mechanisms through which they exert their antimicrobial effects.

Mechanisms of Action:

Pore Formation: A prevalent mechanism involves the formation of pores or channels in the target cell membrane. This is characteristic of many Class IIa bacteriocins and Type A lantibiotics, where the peptides insert into the lipid bilayer, leading to membrane depolarization, leakage of essential intracellular components, and cell death mdpi.commdpi.comoup.comnih.gov. Circular bacteriocins like Carnocyclin A and Enterocin AS-48 also function by forming anion-selective channels nih.govasm.org.

Inhibition of Cell Wall Synthesis: Certain lantibiotics, particularly Type A lantibiotics such as nisin, inhibit bacterial cell wall synthesis by binding to Lipid II, a crucial precursor molecule in peptidoglycan biosynthesis mdpi.comnih.gov. This disruption of cell wall integrity is a potent bacteriostatic or bactericidal mechanism.

Other Mechanisms: Some bacteriocins may interfere with other cellular enzymatic reactions or disrupt membrane integrity through less defined mechanisms nih.gov. For example, some Class IId bacteriocins, by interacting with the mannose phosphotransferase (Man-PTS) system, can lead to membrane permeabilization and dissipation of the pH gradient oup.combiorxiv.orgoup.com.

Structural Stability and Engineering: The circularization of the peptide backbone, as seen in Class IIc bacteriocins, and the presence of disulfide bonds contribute significantly to their structural stability, rendering them resistant to thermal stress, pH variations, and proteolytic degradation frontiersin.orgfrontiersin.orgnih.govmdpi.com. This inherent stability, coupled with the potential for structural modification through genetic engineering, opens avenues for developing novel antimicrobial agents with tailored properties frontiersin.org. For instance, engineering efforts have explored altering α-helices or introducing disulfide bonds to modulate biosynthesis and bioactivity frontiersin.org.

Table 2: Examples of Small Bacteriocins, Their Structural Class, and Primary Functional Implications

Bacteriocin NameStructural ClassKey Structural FeaturesPrimary Functional ImplicationReferences
NisinClass Ia (Lantibiotic)Lanthionine bridges, α-helicesPore formation, Inhibition of cell wall synthesis (Lipid II binding) mdpi.comoup.comnih.gov
Pediocin PA-1Class IIaYGNGV motif, disulfide bridge, α-helixPore formation mdpi.comchapman.edu
Carnocyclin A (CclA)Class IIc (Circular)Saposin-like fold, four α-helices, circular backbonePore formation (anion-selective channels) nih.govasm.org
Enterocin AS-48Class IIc (Circular)Saposin-like fold, five α-helices, circular backbonePore formation frontiersin.orgasm.org
SubtilinClass Ia (Lantibiotic)Lanthionine bridgesPore formation, cell wall synthesis inhibition oup.comnih.gov
Garvicin Q (GarQ)Class IIdβ-sheets, α-helixPore formation (via Man-PTS interaction) mdpi.comoup.combiorxiv.org
Lactococcin AClass IIcα-helical structuresMembrane permeability enhancement oup.com

The intricate relationship between the structural architecture and functional mechanisms of small bacteriocins underscores their potential as potent antimicrobial agents. Continued research into their comparative structural insights and the implications of their structural diversity is vital for harnessing their full therapeutic and biotechnological capabilities.

Compound Names Mentioned:

Small bacteriocin

Lantibiotics

Lanthidins

Cacaoidin

Plantaricin EF

BacSp222

Maltaricin CPN

Actifensin

Darobactin A

AviMeCys

Ruminicoccin C1

Pallidocin

Pediocin PA-1

Lactobacilli-derived pediocin-like peptides

Subtilin

Ericin S

Ericin A

Sublancin 168

Mersacidin

Paenibacillin

Nisin

Epilancin 15X

Microbisporicin

Bovicin HJ50

Lacticin 3147

LtnA1

LtnA2

Lipolanthines

Microvionin

Lactococcins A and B

Enterocin B

Carnobacteriocin A

Divergicin A

Lactococcin 972

Colicins

Klebicins

S-pyocins

Microcins

Boromycins

Thiopeptides

Bottromycins

Lasso peptides

Glycocins

Linaridines

Proteusins

Polytheonamides

Linear azol(in)e-containing peptides (LAPs)

Microcin B17

Cyanobactins

Sanctibiotics

Labyrinthopeptins

Sakacin A

Leucocin A

Enterocins P, Q, and L50

Plantaricins EF and JK

Garvicin ML

Carnocin

Lacticin

Enterocin

Leucocin

Weissella bacteriocins

Sanctibiotics

Labyrinthopeptins

Cypemycin

Polytheonamides

Microcin B17

Plantaricin S

Leuconocin S

Gallidermin

Gassericin A

Aureocin A53

Lacticin Q

Aureocin A53

Lacticin Q

Enterocin DD14

Carnocyclin A (CclA)

Enterocin AS-48

Gassericin A

Reutericin 6

Lactocyclicin Q

ASM1

Gycocins

GccF

Sublancin 168

GarQ

LcnA

LcnB

GarC

GarA

LcnC

MurA

Ubericin K

Angicin

LcnZ

Biosynthesis and Genetic Determinants of Small Bacteriocins

Organization of Bacteriocin (B1578144) Gene Clusters (Operons)

The genetic determinants for the biosynthesis of small bacteriocins are typically clustered together in operons, which can be located on the chromosome, plasmids, or transposons. asm.org This organization ensures the coordinated expression of all the components necessary for the production of a functional bacteriocin. researchgate.net A typical bacteriocin gene cluster contains genes encoding the precursor peptide, enzymes for post-translational modifications, transport and secretion systems, immunity proteins, and regulatory elements. researchgate.netmdpi.com The specific arrangement and composition of these genes can vary significantly between different classes of bacteriocins, reflecting their diverse structures and modes of action. nih.gov

Structural Genes Encoding Precursor Peptides

The cornerstone of any bacteriocin gene cluster is the structural gene, which encodes the inactive precursor peptide, often referred to as a prepeptide. mdpi.comnih.gov These prepeptides are typically small and consist of two distinct domains: an N-terminal leader peptide and a C-terminal propeptide. researchgate.net The leader peptide plays a crucial role in guiding the prepeptide through the biosynthetic pathway, acting as a recognition signal for modification enzymes and transport systems. researchgate.net The propeptide region is the part of the precursor that will ultimately become the mature, active bacteriocin after undergoing post-translational modifications and cleavage of the leader peptide. researchgate.net

The length and sequence of both the leader and propeptide regions are highly variable among different bacteriocins. For instance, the leader peptides of class IIa bacteriocins, also known as pediocin-like bacteriocins, often contain a conserved double-glycine motif at the cleavage site. nih.gov In contrast, leaderless bacteriocins are synthesized without an N-terminal leader peptide and are active immediately after translation. nih.gov

Genes for Post-Translational Modification Enzymes

A hallmark of many small bacteriocins, particularly the class I bacteriocins (lantibiotics), is the presence of unusual amino acids that are introduced through extensive post-translational modifications (PTMs). chapman.edunih.gov The genes encoding the enzymes responsible for these modifications are integral components of the bacteriocin gene clusters. nih.gov

These enzymes catalyze a variety of reactions, including:

Dehydration: Dehydratases, such as LanB-like proteins, convert serine and threonine residues in the propeptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. researchgate.netresearchgate.net

Cyclization: Cyclases, such as LanC-like proteins, catalyze the formation of thioether bridges (lanthionine and methyllanthionine) by linking the dehydrated residues to cysteine residues. researchgate.netresearchgate.net

Other Modifications: Other enzymes may be involved in processes like the formation of disulfide bonds, glycosylation, and the introduction of other unique chemical moieties that contribute to the structure and function of the mature bacteriocin. researchgate.net

The complexity of the PTMs is reflected in the number and type of modification enzyme genes present in the operon. For example, the gene cluster for the lantibiotic nisin contains the nisB and nisC genes, which encode the dehydratase and cyclase, respectively. researchgate.netresearchgate.net

Genes for Immunity Proteins

To protect themselves from the antimicrobial action of their own bacteriocin, producer organisms synthesize specific immunity proteins. nih.govpnas.org The genes encoding these immunity proteins are a conserved feature of bacteriocin gene clusters and are often located immediately downstream of the structural gene. mdpi.comnih.gov

The mechanisms by which immunity proteins confer protection are varied:

Membrane-Associated Immunity: Many immunity proteins are small, membrane-associated proteins that interact with the bacteriocin or its target receptor on the cell surface. asm.orgnih.gov For example, the immunity protein for pediocin-like bacteriocins is a cytosolic protein that is thought to interact with the mannose phosphotransferase system (man-PTS), the receptor for these bacteriocins, thereby preventing the bacteriocin from forming pores in the membrane of the producer cell. asm.org

Efflux Pumps: In some cases, immunity is provided by dedicated ABC transporters that actively pump the bacteriocin out of the cell, preventing it from reaching a lethal concentration in the cytoplasm or cell membrane. nih.gov

Direct Inactivation: Some immunity proteins may directly bind to and inactivate the bacteriocin. mdpi.com

The presence of a specific immunity gene is a critical component for the survival of the bacteriocin-producing organism.

Regulatory Genes and Signal Transduction Systems (e.g., Quorum Sensing)

The production of bacteriocins is a metabolically demanding process and is therefore tightly regulated to ensure that it occurs only when necessary, such as in the presence of competitor bacteria. researchgate.netresearchgate.net Bacteriocin gene clusters contain a variety of regulatory genes that control their expression, often through sophisticated signal transduction systems like quorum sensing. nih.govnih.gov

A common regulatory mechanism is the three-component system, which typically includes:

An Inducer Peptide (or Pheromone): A small signaling peptide that is often produced from a dedicated gene within the cluster. nih.govnih.gov

A Histidine Kinase: A membrane-bound sensor protein that detects the extracellular concentration of the inducer peptide. nih.govnih.gov

A Response Regulator: A cytoplasmic protein that is phosphorylated by the activated histidine kinase and then binds to promoter regions to activate the transcription of the bacteriocin operon. nih.govnih.gov

This quorum-sensing mechanism allows the bacterial population to coordinate bacteriocin production, launching a concerted antimicrobial attack only when a sufficient cell density has been reached. researchgate.netnih.gov

Ribosomal Synthesis and Post-Translational Processing Pathways

The biosynthesis of small bacteriocins begins with the ribosomal synthesis of the precursor peptide from its corresponding mRNA transcript. nih.govnih.gov This initial translation product is biologically inactive and must undergo a series of processing steps to become a mature, functional antimicrobial peptide. researchgate.net

The post-translational processing pathway is a defining characteristic of different bacteriocin classes and involves a series of enzymatic modifications and cleavage events. researchgate.netmicrobenotes.com For many bacteriocins, particularly the lantibiotics, the leader peptide serves as a crucial recognition signal, guiding the precursor through the modification machinery. researchgate.net

The key steps in the processing pathway can include:

Modification of the Propeptide: As described in section 3.1.2, enzymes encoded within the gene cluster catalyze a variety of modifications to the propeptide region, such as dehydration and cyclization, which are essential for the final structure and activity of the bacteriocin. researchgate.net

Transport and Cleavage of the Leader Peptide: The modified or unmodified prepeptide is then transported across the cell membrane by a dedicated ABC transporter or the general Sec pathway. nih.govnih.gov During or after translocation, the leader peptide is proteolytically cleaved from the propeptide. nih.govresearchgate.net In the case of ABC transporters with an N-terminal peptidase domain, cleavage and transport are coupled. nih.gov For bacteriocins secreted via the Sec pathway, a signal peptidase performs the cleavage. researchgate.net

Extracellular Maturation: For some bacteriocins, final maturation steps may occur outside the cell. For example, the protease NisP is responsible for the final proteolytic activation of nisin after it has been secreted. researchgate.net

The result of this intricate pathway is the release of a mature, active bacteriocin into the extracellular environment, ready to act on susceptible target bacteria.

Table 1: Organization of Representative Small Bacteriocin Gene Clusters

BacteriocinClassOrganismGene Cluster Components
NisinLantibiotic (Class I)Lactococcus lactisnisA (structural), nisB (dehydratase), nisC (cyclase), nisT (transporter), nisP (protease), nisI (immunity), nisFEG (immunity transporter), nisRK (regulatory)
Pediocin PA-1Pediocin-like (Class IIa)Pediococcus acidilacticipedA (structural), pedB (immunity), pedC (transporter accessory), pedD (ABC transporter)
Plantaricin AClass IILactobacillus plantarumplnA (structural), plnB (inducer), plnC (histidine kinase), plnD (response regulator), plnE/F (structural), plnG (transporter), plnH (transporter accessory), plnI (immunity)
Enterocin (B1671362) L50Leaderless (Class II)Enterococcus faeciumenlA (structural), enlB (structural), enlC (immunity), enlD (transporter)
MersacidinLantibiotic (Type B)Bacillus sp.mrsA (structural), mrsM (modification), mrsD (modification), mrsT (transporter/protease), mrsFGE (immunity transporter), mrsR1, mrsR2, mrsK2 (regulatory)

Mechanisms of Precursor Peptide Maturation and Export

Small bacteriocins are synthesized on ribosomes as biologically inactive precursor peptides, often referred to as pre-bacteriocins. nih.gov These precursors consist of an N-terminal leader peptide and a C-terminal pro-peptide, which will become the mature bacteriocin. nih.gov The leader peptide plays a crucial role, serving multiple functions: it keeps the bacteriocin in an inactive state within the producer cell, protects the producer from its own toxic product, and acts as a recognition signal for the dedicated processing and export machinery. nih.gov The maturation and export of these peptides are tightly coupled processes, ensuring the active bacteriocin is only released outside the cell. The mechanisms involved are diverse and depend on the specific class of bacteriocin.

The genetic determinants for these processes are typically organized in operons or gene clusters, which include the structural gene for the pre-bacteriocin, as well as genes encoding immunity proteins and the specific transport apparatus required for secretion. researchgate.net The two primary pathways for the maturation and export of small bacteriocins are mediated by dedicated ATP-binding cassette (ABC) transporters or the general secretory (Sec) pathway.

A predominant mechanism, especially for Class II bacteriocins, involves a dedicated ABC transporter system. mdpi.com This system is composed of an ABC transporter protein and often an accessory protein. mdpi.com The ABC transporter recognizes a specific motif within the N-terminal leader peptide of the pre-bacteriocin, most commonly a "double-glycine" (G-G) motif at the cleavage site. mdpi.comresearchgate.net The transporter possesses a proteolytic domain (often an N-terminal C39 peptidase domain) that cleaves the leader peptide. nih.gov This cleavage occurs concomitantly with the ATP-hydrolysis-driven translocation of the now mature bacteriocin across the cytoplasmic membrane. mdpi.com This elegant mechanism ensures that the active, mature bacteriocin is directly exported from the cell upon its activation. mdpi.com

In contrast, some bacteriocins are processed and exported via the general Sec-dependent pathway. This mechanism is utilized by bacteriocins whose precursor peptides contain a typical N-terminal Sec-signal sequence. nih.gov This signal peptide directs the pre-bacteriocin to the Sec translocon in the cell membrane. The pre-bacteriocin is then translocated across the membrane, and the signal peptide is cleaved by a signal peptidase on the external side.

For small bacteriocins produced by Gram-negative bacteria, such as microcins, a Type I Secretion System (T1SS) is often employed. nih.govresearchgate.net This system facilitates a one-step process, transporting the bacteriocin directly from the cytoplasm to the extracellular environment across both the inner and outer membranes. nih.gov The T1SS recognizes a short, N-terminal signal peptide on the microcin precursor, which is cleaved during the export process. nih.govresearchgate.net The microcin V (MccV) system in Escherichia coli, for example, is composed of the ABC transporter CvaB (which contains the peptidase domain), the membrane fusion protein (MFP) CvaA, and the outer membrane protein (OMP) TolC. nih.gov

Table 1: Mechanisms of this compound Maturation and Export

Secretion System Leader Peptide Characteristics Key Proteins Involved Mechanism of Maturation & Export Bacteriocin Examples
Dedicated ABC Transporter Contains a double-glycine (G-G) motif at the cleavage site. ABC transporter (with proteolytic domain), Accessory protein. The ABC transporter recognizes the leader, cleaves it at the G-G site, and simultaneously exports the mature peptide using ATP hydrolysis. Pediocin PA-1, Sakacin A, Lacticin 481, Lactococcin A. tandfonline.comnih.gov
Sec-Dependent Pathway Contains a classical N-terminal Sec-signal sequence. Sec translocon machinery (SecYEG, etc.), Signal peptidase. The pre-bacteriocin is translocated across the membrane via the Sec system, followed by cleavage of the signal peptide by a signal peptidase. Divergicin A, Acidocin B. nih.gov
Type I Secretion System (T1SS) Short, N-terminal secretion signal. ABC transporter, Membrane Fusion Protein (MFP), Outer Membrane Protein (OMP). One-step translocation from the cytoplasm to the exterior. The N-terminal signal is cleaved by the ABC transporter component during export. Microcin V (MccV), Microcin J25. nih.govnih.gov

Detailed research on the plantaricin A (PlnA) system in Lactobacillus plantarum has revealed a complex regulatory and processing pathway. The pln locus contains genes encoding an ABC transporter (PlnG and PlnH) and a histidine protein kinase (PlnB), which are involved in the export and sensing of a peptide pheromone that regulates the biosynthesis of the bacteriocins. researchgate.net Similarly, the sakacin A system involves the SapT/SapE proteins, which form the ABC transporter responsible for the processing and export of the bacteriocin. tandfonline.com These findings underscore the integrated nature of bacteriocin production, where maturation and export are closely linked to the regulatory circuits that control their synthesis. tandfonline.com

Molecular Mechanisms of Action and Target Interactions

Membrane Permeabilization and Pore Formation

A predominant mechanism of action for many small bacteriocins is the permeabilization of the target cell's cytoplasmic membrane, which leads to the dissipation of the proton motive force, leakage of essential intracellular components like ions and ATP, and ultimately, cell death. researchgate.netresearchgate.net This disruption is achieved through the formation of pores in the membrane. The process is often initiated by the electrostatic attraction between the cationic bacteriocin (B1578144) peptides and the negatively charged components of the bacterial membrane. researchgate.netresearchgate.net

Different models have been proposed to describe the architecture of these pores, including the "barrel-stave," "carpet," and "toroidal-pore" models. nih.govwikipedia.org In the barrel-stave model, bacteriocin peptides insert into the membrane and aggregate to form a channel. In the carpet model, the peptides accumulate on the membrane surface, disrupting its structure once a certain concentration is reached. wikipedia.org The toroidal model involves the bacteriocins inducing the lipid monolayers to bend continuously through the pore, lining the channel along with the peptide molecules. wikipedia.org

Class II bacteriocins, which are small, heat-stable peptides, are particularly known for their pore-forming activity. nih.govnih.gov The efficiency and specificity of this process are often enhanced by interactions with specific molecules within the target membrane.

For some bacteriocins, this interaction with phospholipids (B1166683) is sufficient to disrupt the membrane. For instance, in the absence of a specific docking molecule, the lantibiotic nisin can electrostatically interact with lipid headgroups, leading to self-aggregation and disruption of the lipid layer. researchgate.netresearchgate.net This "carpet" mechanism causes a detergent-like effect that compromises membrane integrity. nih.gov

Table 1: Bacteriocin Interaction with Membrane Lipids
Bacteriocin Class/ExampleLipid Component TargetMechanism of InteractionReference
General BacteriocinsAnionic phospholipidsElectrostatic attraction leading to membrane binding. nih.gov
Nisin (Lantibiotic)Membrane phospholipidsElectrostatic interaction and aggregation, disrupting the lipid layer. nih.govresearchgate.net
Duramycin family (Lantibiotic)PhosphoethanolamineBinding disrupts several physiological functions. wikipedia.org

The specificity of many Class II bacteriocins is determined by their interaction with specific protein receptors or docking molecules on the target cell surface. nih.gov A prominent example is the mannose phosphotransferase system (Man-PTS), a major sugar uptake system in many bacteria. chapman.edunih.gov

The Man-PTS complex, particularly its membrane-embedded components IIC and IID, serves as a high-affinity receptor for several bacteriocins, including pediocin-like Class IIa bacteriocins and the Class IIc bacteriocin lactococcin A. nih.govpnas.orgnih.gov The bacteriocin binds to these components, and this interaction is believed to trigger a conformational change that leads to pore formation, either by oligomerization of the bacteriocin molecules or by disrupting the Man-PTS complex itself. nih.govpnas.org This receptor-mediated targeting ensures that the bacteriocin acts only on susceptible strains possessing the correct receptor, contributing to its narrow spectrum of activity. chapman.edu The interaction of lactococcin A with the Man-PTS, for example, results in an uncontrolled efflux of intracellular molecules, leading to cell death. nih.gov

Table 2: Role of Mannose Permease System (Man-PTS) as a Bacteriocin Receptor
Bacteriocin TypeSpecific Bacteriocin Example(s)Man-PTS Components TargetedOutcome of InteractionReference
Class IIa (Pediocin-like)Pediocin PA-1, Leucocin A, Enterocin (B1671362) AIIC and IIDReceptor-mediated pore formation. nih.govpnas.org
Class IIcLactococcin AIIC and IIDUncontrolled opening of the receptor, forming a pore and causing efflux of intracellular molecules. nih.govnih.gov
Microcin (from Gram-negative bacteria)Microcin E492Mannose PermeaseRequired for bactericidal activity. nih.gov

Inhibition of Essential Cellular Processes

Beyond membrane disruption, some small bacteriocins function by inhibiting essential intracellular or cell-envelope-associated processes. These bacteriocins must first cross the cell membrane to reach their targets, often utilizing specific transport systems.

A critical target for several potent bacteriocins, particularly the Class I lantibiotics, is the biosynthesis of the bacterial cell wall. wikipedia.orgdiva-portal.org They achieve this by binding to Lipid II, an essential precursor molecule in the synthesis of peptidoglycan. wikipedia.orgchapman.edunih.gov

Nisin is the archetypal bacteriocin that targets Lipid II. nih.govwikipedia.org It uses Lipid II as a high-affinity docking molecule. The N-terminal domain of nisin binds specifically to the pyrophosphate group of Lipid II. nih.gov This binding has a dual effect: it sequesters Lipid II, thereby directly inhibiting the peptidoglycan synthesis pathway, and it promotes the insertion of nisin's C-terminal domain into the membrane to form stable pores. nih.govnih.gov This dual mode of action, combining enzyme inhibition and pore formation, makes nisin a highly effective antimicrobial. wikipedia.org Other lantibiotics, such as gallidermin, epidermin, and lacticin 3147, also bind to Lipid II. wikipedia.orgnih.govasm.org Interestingly, Lactococcin 972 is the first identified unmodified (Class II) bacteriocin that also specifically interacts with Lipid II to inhibit cell division. nih.govasm.org

Table 3: Bacteriocins Targeting Lipid II
BacteriocinClassMechanismReference
NisinClass I (Lantibiotic)Binds to Lipid II, inhibiting cell wall synthesis and using it as a docking molecule for pore formation. nih.govnih.govwikipedia.org
GalliderminClass I (Lantibiotic)Binds to Lipid II, interfering with cell wall biosynthesis. nih.govasm.org
EpiderminClass I (Lantibiotic)Binds to Lipid II, interfering with cell wall biosynthesis. nih.govwikipedia.org
MersacidinClass I (Lantibiotic)Inhibits cell wall synthesis by binding to Lipid II without forming pores. nih.gov
Lactococcin 972Class II (Unmodified)Binds to Lipid II, inhibiting septum biosynthesis and cell division. nih.gov

Certain small bacteriocins, particularly microcins produced by Gram-negative bacteria, are capable of translocating across the cell envelope to inhibit vital intracellular targets. wikipedia.orgnih.gov Their uptake can be mediated by various transport systems, including siderophore receptors or nutrient uptake channels. nih.gov

Once inside the cytoplasm, these bacteriocins can inhibit a range of processes:

DNA Replication : Microcin B17 acts as an inhibitor of DNA gyrase, an essential enzyme for DNA replication. It traps the gyrase-DNA complex, thereby halting the replication process. nih.govasm.org

RNA Synthesis : Microcin J25 inhibits RNA polymerase, preventing transcription. nih.gov

Protein Synthesis : Some bacteriocins can inhibit protein translation by targeting ribosomes. wikipedia.orgasm.org For example, microcin C inhibits aspartyl-tRNA synthetase. nih.gov Colicins, another type of bacteriocin, can exhibit nucleolytic activity, degrading DNA or RNA. researchgate.net

These intracellular targeting mechanisms highlight the diversity of strategies employed by bacteriocins to ensure bacterial killing. wikipedia.org

Bactericidal vs. Bacteriostatic Effects

The ultimate effect of a bacteriocin on a target cell can be either bactericidal (killing the bacteria) or bacteriostatic (inhibiting bacterial growth). nih.govresearchgate.net The distinction is often determined by the mechanism of action and the concentration of the peptide.

Bactericidal effects are typically associated with mechanisms that cause irreversible damage to the cell, such as the formation of stable pores in the cell membrane or the inhibition of cell wall synthesis. researchgate.netultra-fresh.com This leads to cell lysis and a direct reduction in the viable bacterial population. nih.govultra-fresh.com Most pore-forming bacteriocins, like nisin and pediocin-like bacteriocins, are considered bactericidal. researchgate.net

Bacteriostatic effects result from the reversible inhibition of essential processes like protein or nucleic acid synthesis. ultra-fresh.commicrobe-investigations.com By halting bacterial multiplication, these bacteriocins give the host's immune system an opportunity to clear the infection. microbe-investigations.com While many bacteriocins are bactericidal, some may exhibit bacteriostatic activity, particularly at lower concentrations. researchgate.net

The determination of whether an agent is bactericidal or bacteriostatic is typically made in vitro by comparing the Minimum Inhibitory Concentration (MIC), which inhibits growth, to the Minimum Bactericidal Concentration (MBC), which kills the bacteria. microbe-investigations.comnih.govidstewardship.com An agent is generally considered bactericidal if the MBC is not more than four times the MIC. nih.govidstewardship.com

Structure-Function Relationship Studies

A common structural theme among many small bacteriocins, particularly the class IIa or pediocin-like bacteriocins, is the presence of a conserved cationic N-terminal domain and a more variable, often hydrophobic, C-terminal domain. The N-terminal region, frequently containing the "pediocin box" motif (YGNGV/L), is largely responsible for binding to the target cell surface, often by interacting with specific receptors like the mannose phosphotransferase system (man-PTS). researchgate.netnih.gov This initial binding is crucial for subsequent antimicrobial action. The C-terminal half, which is typically more hydrophobic and can form α-helical structures, is then responsible for inserting into the target cell membrane, leading to pore formation and cell death. researchgate.net

Mutational studies have been instrumental in pinpointing key residues that are indispensable for the activity of various small bacteriocins. By systematically substituting amino acids, researchers can observe the resulting changes in antimicrobial potency, providing a detailed map of structure-function relationships.

Similarly, studies on nisin A have demonstrated that modifications to its structure can enhance its efficacy. A variant with a serine to glycine substitution at position 29 (S29G) showed improved activity against Staphylococcus aureus. chapman.edu Further site-directed mutagenesis at this position, creating S29A, S29D, and S29E variants, also resulted in enhanced activity against a range of Gram-positive bacteria. chapman.edu

The pediocin-like bacteriocins are another well-studied group where the interplay between structure and function is evident. researchgate.net Their cationic N-terminal domain forms a β-sheet-like structure that binds to the target cell, while the C-terminal helical region penetrates the cell membrane. researchgate.net Research on pediocin PA-1 has identified specific residues within its C-terminal helical region that are important for its interaction with its receptor. asm.org

The structural integrity of small bacteriocins is often stabilized by post-translational modifications, which can include the formation of disulfide bridges and the presence of unusual amino acids like lanthionine (B1674491) and β-methyl lanthionine in class I bacteriocins (lantibiotics). chapman.edunih.gov These modifications are not merely structural; they directly contribute to the stability and activity of the peptides. nih.govnih.gov For example, the ring structures formed by lanthionine in nisin are crucial for its ability to bind to Lipid II, a precursor in bacterial cell wall synthesis, which is a key aspect of its mode of action. chapman.edu

Computational studies, such as molecular simulations of the circular bacteriocin AS-48, have provided atomistic details of its membrane disruption mechanism. These studies have highlighted the importance of cationic residue clustering and hydrophobic interactions in the poration process. acs.org For AS-48, glutamic acid residues have been shown to enhance its membrane-disrupting capabilities, and interactions between tryptophan residues (TRP24) are significant in the initial stages of pore formation. acs.org

The following tables summarize key findings from structure-function relationship studies on various small bacteriocins, illustrating the impact of specific amino acid residues and domains on their antimicrobial activity.

BacteriocinKey Residue/DomainFunctional Importance
Microcin J25 Gly1, Gly2, Glu8Essential for the production of stable analogues. chapman.edu
Tyr9Important for the inhibition of RNA polymerase. chapman.edu
Gly4, Pro7, Phe10, Phe19, Tyr20Essential for growth inhibition of target cells. chapman.edu
Nisin A Ser29Substitution with Gly, Ala, Asp, or Glu enhances efficacy against various Gram-positive bacteria, including S. aureus. chapman.edu
Pediocin PA-1 C-terminal helical domainCrucial for interaction with the cellular receptor and subsequent membrane permeabilization. asm.org
AS-48 Cationic residuesCluster to interact with the anionic lipid bilayer of the target cell membrane. acs.org
Glutamic acid (GLU) residuesEnhance the membrane-disrupting ability of the bacteriocin. acs.org
Tryptophan 24 (TRP24)Interactions between these residues are important in the initial stages of the poration mechanism. acs.org

Table 1. Summary of Key Residues and Domains in Small Bacteriocin Function. This table provides an overview of specific amino acids and protein domains in different small bacteriocins and their established roles in antimicrobial activity, based on detailed research findings.

BacteriocinOriginal ResidueSubstitutionEffect on Activity
Nisin A Serine 29GlycineEnhanced efficacy against S. aureus SA113. chapman.edu
Serine 29AlanineEnhanced activity against a range of Gram-positive bacteria. chapman.edu
Serine 29Aspartic AcidEnhanced activity against a range of Gram-positive bacteria. chapman.edu
Serine 29Glutamic AcidEnhanced activity against a range of Gram-positive bacteria. chapman.edu
Pediocin PA-1 Threonine 23ArginineResulted in wild-type or better-than-wild-type activity. asm.org

Table 2. Effects of Specific Amino Acid Substitutions on Bacteriocin Activity. This table details the outcomes of mutational analyses on specific small bacteriocins, demonstrating how targeted changes in the amino acid sequence can modulate their antimicrobial potency.

Immunity and Resistance Mechanisms in Bacteriocin Biology

Producer Self-Immunity Mechanisms

Bacteriocin-producing bacteria have evolved robust self-protection strategies to avoid suicide. regulations.gov These mechanisms are typically encoded by genes located within the same operon as the bacteriocin (B1578144) structural gene, ensuring coordinated expression. nih.gov The primary strategies involve dedicated immunity proteins and efficient export systems.

The cornerstone of producer self-immunity is the expression of specific immunity proteins. regulations.gov These proteins are remarkably specific, often recognizing and neutralizing only their cognate bacteriocin or a few closely related ones. asm.org Their primary function is to prevent the bacteriocin from exerting its lethal effect on the producer's own cell.

The mode of action for these immunity proteins can vary. It is suggested that they may function by interfering with the interaction between the bacteriocin and its designated receptor on the cell membrane. asm.org For bacteriocins that target the mannose phosphotransferase system (Man-PTS), the immunity protein, such as LciA for lactococcin A, forms a stable complex with the bacteriocin and the Man-PTS receptor components. pnas.org This interaction effectively blocks the bacteriocin's pore-forming activity without preventing its initial binding to the receptor. pnas.org Evidence suggests that the immunity protein interacts directly with the bacteriocin-receptor complex in a "bind-and-lock" fashion, thereby arresting the process that leads to cell death. pnas.org

In many cases, these immunity proteins are located intracellularly or are associated with the cytoplasmic membrane. nih.govasm.org For pediocin-like bacteriocins, the C-terminal half of the immunity protein appears to be critical for the specific recognition of the bacteriocin. asm.org This region of the bacteriocin is also involved in membrane interaction, suggesting a direct or indirect interplay between the immunity protein and the bacteriocin within the membrane environment. asm.org

Immunity ProteinCognate BacteriocinProposed Mechanism of ActionKey Findings
LciALactococcin AForms a strong tertiary complex with the bacteriocin and the Man-PTS receptor, preventing cell killing. pnas.orgComplex formation is bacteriocin-dependent; it does not prevent bacteriocin binding but blocks subsequent lethal steps. pnas.org
PedBPediocin-like bacteriocinsInteracts with the bacteriocin-receptor complex. nih.govExhibits recognition specificity, suggesting the receptor protein influences its functionality. nih.gov
EntA-im & LeuA-imEnterocin (B1671362) A & Leucocin ASpecific recognition of cognate bacteriocin. asm.orgThe C-terminal half of the protein is crucial for specificity. asm.org
NisINisinCooperates with an ABC transporter to provide immunity. nih.govBinds to nisin molecules on the membrane, preventing their lethal effect. nih.gov

In addition to specific immunity proteins, many bacteriocin producers employ efflux pumps, primarily ATP-binding cassette (ABC) transporters, as a crucial component of their self-immunity. nih.govfrontiersin.org These transport systems actively export the bacteriocin out of the cell, thereby reducing its intracellular concentration and preventing it from reaching its target, which is often the cytoplasmic membrane. nih.govfrontiersin.org

This export mechanism is particularly vital for leaderless bacteriocins, which are active immediately upon translation within the cytoplasm. frontiersin.org The ABC transporter, often encoded by genes within the bacteriocin operon, ensures that the toxic peptides are efficiently secreted. frontiersin.org For some bacteriocins, like nisin and the circular bacteriocin AS-48, immunity is a two-tiered system involving both a dedicated immunity protein and an ABC transporter system, highlighting a complex and tightly regulated self-protection strategy. nih.govnih.gov This dual mechanism provides a higher level of protection, with the immunity protein neutralizing any bacteriocin molecules that are not immediately exported or that are encountered externally, while the efflux pump maintains a low intracellular concentration. nih.gov

Efflux Pump SystemAssociated Bacteriocin(s)Function in ImmunityAdditional Notes
ABC TransportersNisin, AS-48, Enterocin DD14Actively extrude the bacteriocin from the cell, reducing its concentration near the cytoplasmic membrane. nih.govfrontiersin.orgnih.govOften works in conjunction with a specific immunity protein to provide robust self-protection. nih.govnih.gov
LcnC/LcnDLactococcin AMaturation and export of the bacteriocin. pnas.orgPart of the machinery required for bacteriocin production and secretion. pnas.org
ddHIJEnterocin DD14Implicated in the active export of the bacteriocin. frontiersin.orgDoes not appear to be involved in the primary self-immunity system, which relies on the bacteriocin peptides themselves. frontiersin.org

Mechanisms of Target Cell Resistance Development

Despite the potency of bacteriocins, target bacteria can develop resistance through various adaptive mechanisms. mdpi.commicrobiologyresearch.org The emergence of resistance is a significant consideration for the therapeutic and preservative application of these antimicrobial peptides. Resistance mechanisms often involve modifications to the cell surface that prevent the bacteriocin from reaching or recognizing its target. mdpi.commdpi.com

One of the primary ways bacteria can become resistant to bacteriocins is by altering the physical and chemical properties of their cell envelope. mdpi.commicrobiologyresearch.org Since the cell membrane is the primary target for most bacteriocins produced by Gram-positive bacteria, changes in membrane fluidity, composition, or surface charge can significantly reduce bacteriocin efficacy. nih.govmicrobiologyresearch.org

For instance, resistance to the lantibiotic nisin in Listeria monocytogenes has been linked to modifications that reduce the net negative charge of the cell membrane. nih.gov This is achieved through the D-alanylation of teichoic acids and lysinylation of membrane phospholipids (B1166683), which electrostatically repels the cationic nisin peptide, hindering its ability to bind to the membrane. researchgate.net Strains with high-level resistance to class IIa bacteriocins have also shown a tendency towards increased lysinylation of membrane phospholipids, contributing to a more positive cell surface charge. researchgate.net Additionally, changes in the fatty acid composition of the membrane can alter its fluidity, which may interfere with the bacteriocin's ability to insert and form pores. researchgate.net

A highly effective and common resistance strategy is the modification or downregulation of the specific cell surface receptors that bacteriocins use for docking and subsequent action. mdpi.comnih.gov Many class IIa bacteriocins, as well as lactococcin A, utilize components of the Man-PTS as their receptor. pnas.orgnih.govasm.org

Target cells can acquire resistance by significantly reducing the expression of the genes encoding these Man-PTS components. nih.govasm.org This leads to a scarcity or complete absence of the receptor on the cell surface, preventing the bacteriocin from binding and initiating its killing mechanism. nih.gov This downregulation of Man-PTS has been observed in both spontaneously generated resistant mutants and naturally resistant isolates. microbiologyresearch.orgnih.govasm.org In some cases, mutations in regulatory factors that control the expression of the Man-PTS genes are responsible for this phenotype. asm.org While effective for resistance, this strategy can come at a metabolic cost, as the reduced ability to transport mannose may be disadvantageous in certain environments. nih.govasm.org

Although less common for small bacteriocins compared to other antimicrobial peptides, resistance can occasionally be mediated by the production of extracellular proteases that degrade the bacteriocin, rendering it inactive. mdpi.com This mechanism involves the enzymatic inactivation of the peptide before it can reach its target on the cell surface. mdpi.com For example, some resistant strains can produce specific serine proteases capable of deactivating certain microcins. nih.gov The development of resistance to nisin has also been associated with enzymatic digestion by nisin-resistance proteins in some target organisms. cit.ie This form of resistance requires the resistant bacterium to secrete a specific peptidase that can cleave the bacteriocin at a critical site, neutralizing its antimicrobial activity.

Immune Mimicry

In the intricate chemical warfare between bacterial populations, a sophisticated defense strategy has emerged known as immune mimicry. This mechanism allows non-producer strains to acquire resistance to a specific bacteriocin by expressing an immunity protein that is homologous, or functionally analogous, to the one found in the producer organism. nih.gov This phenomenon represents a significant pathway for the horizontal transfer and dissemination of resistance, blurring the lines between innate producer self-protection and acquired resistance in competing strains.

The core principle of immune mimicry lies in the structure and function of bacteriocin immunity proteins. These proteins are highly specific, designed to recognize and neutralize the bacteriocin produced by the same cell, thereby preventing self-intoxication. asm.org For many small bacteriocins that act by forming pores in the cell membrane, the immunity protein functions by interacting with the bacteriocin-receptor complex, effectively blocking the pore and preventing lethal ion leakage. asm.orgnih.gov For instance, the immunity protein LciA protects against lactococcin A by binding to the bacteriocin–mannose phosphotransferase system (man-PTS) complex. nih.govacs.org Similarly, PedB confers immunity to pediocin by interacting with the bacteriocin and its man-PTS receptor. nih.govnih.gov

A well-documented case of immune mimicry involves the two-peptide lantibiotic, lacticin 3147. Research has revealed that producers of a closely related lantibiotic, staphylococcin C55, exhibit cross-immunity to lacticin 3147. nih.gov This occurs because the immunity determinants for staphylococcin C55 are sufficiently similar to those of lacticin 3147 to confer protection. This finding highlights a natural reservoir of resistant strains, in this case, of Staphylococcus aureus, that are protected against lacticin 3147 not through direct exposure and selection, but through the production of a functionally similar immunity system. nih.gov

Furthermore, investigations have identified functional homologues of the lacticin 3147 immunity protein, LtnI, in strains of Bacillus licheniformis and Enterococcus faecium. nih.govnih.gov The presence of these homologous immunity genes in different bacterial genera suggests that resistance can emerge and spread through the acquisition of these pre-existing immunity genes from the environmental gene pool. nih.gov This acquisition poses a considerable challenge for the therapeutic application of bacteriocins, as it suggests a readily available mechanism for resistance development that does not require de novo mutation.

Table 1: Examples of Small Bacteriocins and Their Cognate Immunity Proteins

Bacteriocin Producing Organism Immunity Protein Mechanism of Immunity
Pediocin PA-1 Pediococcus acidilactici PedB Binds to the pediocin-receptor complex, blocking pore formation. asm.orgnih.govnih.gov
Lactococcin A Lactococcus lactis LciA Interacts with the lactococcin A/man-PTS receptor complex to prevent membrane leakage. nih.govacs.orgnih.gov
Lacticin 3147 Lactococcus lactis LtnI, LtnFE LtnI is a dedicated immunity protein; LtnFE is an ABC transporter providing protection. nih.govnih.gov

Dynamics of Resistance Development in Microbial Populations

The introduction of bacteriocins into a microbial ecosystem exerts strong selective pressure, driving the evolution and spread of resistance. The dynamics of this process are complex, influenced by the specific mechanisms of resistance, the genetic cost of resistance, and the spatial structure of the environment. researchgate.netuchicago.edu

One of the most common mechanisms of resistance to small bacteriocins that use a specific cell surface receptor is the modification or downregulation of that receptor. For class IIa bacteriocins, which target the mannose phosphotransferase system (man-PTS), resistance frequently arises from mutations that reduce the expression of man-PTS genes. nih.gov While effective in preventing bacteriocin binding, this can come at a metabolic cost, potentially reducing the fitness of the resistant mutant in environments where the receptor's primary function (e.g., sugar uptake) is advantageous. nih.gov

Beyond receptor modification, other resistance strategies include the production of enzymes that degrade the bacteriocin, or the action of efflux pumps that actively transport the bacteriocin out of the cell. microbiologyclass.netnih.gov These mechanisms are often encoded on mobile genetic elements, facilitating their spread through horizontal gene transfer.

The interplay between bacteriocin-producing (P), sensitive (S), and resistant (R) strains can lead to complex population dynamics. In well-mixed, unstructured environments, simple competition can lead to the dominance of one strain. However, theoretical and empirical models have shown that coexistence is possible under certain conditions. A classic model describing these interactions is the non-transitive "rock-paper-scissors" (RPS) dynamic:

The producer (P) kills the sensitive strain (S).

The sensitive strain (S), which does not bear the metabolic cost of producing the bacteriocin or resistance mechanism, outcompetes the resistant strain (R). nih.gov

The resistant strain (R) is immune to the producer and outcompetes it due to the cost of bacteriocin production. nih.gov

This RPS dynamic can maintain diversity within a population. nih.gov The outcome of these interactions is heavily dependent on the environment. In spatially structured environments, such as biofilms, local interactions dominate. uchicago.edu This spatial separation allows producer strains to benefit directly from killing nearby sensitive competitors, creating space and freeing up resources. Such structured environments can promote the coexistence of all three populations (P, S, and R), thereby maintaining a higher level of diversity within the microbial community. uchicago.edu

Furthermore, epidemiological models suggest that bacteriocin diversity can be maintained through a competition-colonization trade-off. royalsocietypublishing.org Strains may evolve different strategies, with some investing heavily in competitive traits (bacteriocin production) and others in colonization ability. This trade-off can also influence the dynamics of antibiotic resistance, as bacteriocin production can affect the duration of colonization, which in turn modulates the fitness of antibiotic-resistant strains. nih.govroyalsocietypublishing.org

Table 2: Mechanisms of Resistance to Small Bacteriocins

Resistance Mechanism Description Examples
Receptor Modification/Downregulation Alteration or reduced expression of the cell surface receptor used by the bacteriocin for entry, preventing the toxin from binding to the target cell. Downregulation of the mannose phosphotransferase system (man-PTS) confers resistance to class IIa bacteriocins and lactococcin A. nih.gov
Immune Mimicry/Acquisition Acquisition of a pre-existing immunity gene or operon from another organism, often through horizontal gene transfer. Staphylococcus aureus strains producing staphylococcin C55 are cross-immune to lacticin 3147. nih.gov
Enzymatic Degradation Production of proteases that specifically cleave and inactivate the bacteriocin peptide. The nisin resistance protein (NSR) from some pathogenic strains cleaves nisin, inactivating it. frontiersin.org
Efflux Pumps Membrane-embedded transporters that actively pump the bacteriocin out of the cell, preventing it from reaching its intracellular or membrane target. Increased expression of ABC transporters can contribute to resistance against various antimicrobial peptides. nih.govresearchgate.net

| Cell Envelope Alterations | Changes in the composition of the cell wall or membrane (e.g., altering the net surface charge) to reduce bacteriocin binding through electrostatic repulsion. | Modifications to teichoic acids or membrane phospholipids can reduce the affinity of cationic bacteriocins. researchgate.net |

Compound Reference Table

Compound Name
Acidocin A
Avicin A
Carnobacteriocin B2
Cerein 7B
Cerein B4080
Curvacin A
Enterocin A
Enterocin P
Gallidermin
Helveticin J
Helveticin M
Hyicin 4244
Lacticin 3147
Lactococcin A
Leucocin A
Leucocin C
Millericin B
Nisin
Pediocin
Pediocin PA-1
Plantaricin A
Sakacin P
Staphylococcin C55
Subtilin
Thuricin H7

Ecological and Evolutionary Aspects of Small Bacteriocins

Role in Inter- and Intra-Species Microbial Competition

Bacteriocins are central to bacterial competition, acting as potent agents that confer a competitive advantage to producer strains. They are typically narrow-spectrum toxins, targeting closely related species or strains, thereby limiting competition for essential resources like nutrients and space sci-hub.semdpi.comresearchgate.netroyalsocietypublishing.org. Bacteriocin (B1578144) producers can effectively outcompete and exclude sensitive, non-producing strains from a shared niche mdpi.com.

Research indicates that bacteriocins predominantly mediate intraspecific competition, playing a significant role in the dynamics within a single species rsc.orgtandfonline.comnih.gov. For instance, in Xenorhabdus bacteria, intraspecific bacteriocin inhibitions are observed more frequently than interspecific ones rsc.orgtandfonline.com. Similarly, Streptococcus pneumoniae utilizes bacteriocins like streptococcin B to gain an advantage over conspecific strains during colonization researchgate.net. However, bacteriocins also contribute to interspecific interactions, mediating competition between different species rsc.orgtandfonline.com. Examples of bacteriocins and their targets highlight this competitive role:

BacteriocinProducer SpeciesTarget Species/StrainsType of Competition Mediated
NisinLactococcus lactisListeria monocytogenes, Staphylococcus aureus, Lactobacillus plantarum, Pediococcus acidilactici, etc.Intra- and Inter-species
ColicinsEscherichia coliE. coli strains, other EnterobacteriaceaeIntra- and Inter-species
Streptococcin BStreptococcus pneumoniaeStreptococcus pneumoniae strainsIntra-species
Bac-21Enterococcus faecalisOther enterococciIntra-species
Xenorhabdus BCNsXenorhabdus spp.Xenorhabdus spp. (more intraspecific inhibition observed)Intra- and Inter-species

The diverse killing spectra of bacteriocins, with some exhibiting broader activity than initially assumed, suggest they can significantly influence the structure and diversity of microbial communities mdpi.com. This competitive warfare can lead to complex dynamics, such as "rock-paper-scissors" cycles, which are crucial for maintaining microbial diversity within populations rsc.org.

Contribution to Microbiome Shaping and Niche Establishment

Bacteriocin production is a key factor in shaping microbial communities and facilitating the establishment of bacteria within specific ecological niches sci-hub.seresearchgate.netmdpi.comasm.orgresearchgate.netnih.goveajm.org. Commensal bacteria often leverage bacteriocins to eliminate specific colonizing pathogens, positioning these molecules as valuable tools for microbiome editing mdpi.com. By inhibiting competing microbes, bacteriocins can promote the invasion of a producer strain into an established community or protect resident members from susceptible invaders, including antibiotic-resistant pathogens mdpi.com.

Evolutionary Trajectories of Bacteriocin Genes and Clusters

The evolution of bacteriocins is characterized by the dynamic nature of their genetic underpinnings, primarily driven by horizontal gene transfer (HGT) and the acquisition and loss of biosynthetic gene clusters (BGCs) mdpi.combiorxiv.orgasm.orgnih.gov. Bacteriocin genes are frequently located on mobile genetic elements such as plasmids, which facilitates their rapid spread within and between bacterial populations mdpi.combiorxiv.orgasm.orgnih.govumass.edu. This mobility allows for the frequent gain and loss of bacteriocin-producing capabilities, contributing to the significant diversity observed in bacterial communities asm.org.

Bacteriocin gene clusters typically comprise several key components: structural genes encoding the bacteriocin peptide, genes involved in its maturation and processing, genes for transport and secretion out of the producer cell, and immunity genes that protect the producer from self-inhibition umass.eduannualreviews.orgresearchgate.net. The organization and evolution of these clusters, as seen in cyanobacteria where diverse bacteriocin gene clusters exhibit independent evolutionary trajectories, underscore the adaptability and widespread nature of these genetic elements plos.org.

Induction of Bacteriocin Production in Response to Environmental Stressors

Bacteriocin synthesis is a metabolically costly process, and its production is tightly regulated, typically occurring only when bacteria perceive a need, such as in response to competition or environmental stress mdpi.com. Various external factors can trigger or enhance bacteriocin production, often serving as signals that indicate the presence of competitors or unfavorable conditions mdpi.comresearchgate.net.

Nutrient Limitation: Conditions of nutrient scarcity act as a significant stressor, prompting bacteria to increase bacteriocin production to eliminate competitors and secure limited resources mdpi.comrsc.orgresearchgate.netfrontiersin.orgnih.gov.

Cell Density and Quorum Sensing: Many bacteriocin systems are regulated by quorum sensing (QS), a cell-density-dependent communication mechanism. Autoinducing peptides or other signaling molecules accumulate as the bacterial population grows, triggering the coordinated expression of bacteriocin genes once a critical threshold is reached mdpi.comnih.govfrontiersin.orgmdpi.comasm.orgasm.org.

Chemical Cues and Stressors:

Acetic Acid: This short-chain fatty acid is a common inducer of bacteriocin synthesis in lactic acid bacteria (LAB), potentially by controlling quorum sensing pathways or acting as a general environmental stress signal mdpi.comresearchgate.netasm.orgmdpi.comresearchgate.net. The presence of protons (H+) associated with acidic environments can also enhance bacteriocin production mdpi.com.

Other Stressors: Factors like high salt concentrations (NaCl) or ethanol (B145695) can influence bacteriocin production, sometimes stabilizing the molecules, other times requiring higher concentrations of induction factors or even inhibiting production altogether rsc.orgasm.org. DNA-damaging agents, such as mitomycin, can induce bacteriocin synthesis via the SOS response in some species, like E. coli nih.gov.

Co-culturing and Competitor Presence: The presence of competing bacteria or exposure to their cell-free supernatants can also induce bacteriocin production, often as a defensive mechanism researchgate.netresearchgate.netmdpi.com.

General Stress Response: Various cellular stress response pathways, including those involving DNA repair proteins (e.g., RecA, RecJ) or stringent response regulators (e.g., SpoT), have been implicated in controlling bacteriocin expression in certain bacteria oup.com.

Understanding these induction mechanisms is crucial for harnessing bacteriocin production for biotechnological applications, such as food preservation and therapeutic interventions.

Table 1: Examples of Bacteriocin-Mediated Competition

BacteriocinProducer SpeciesTarget Species/StrainsType of Competition Mediated
NisinLactococcus lactisListeria monocytogenes, Staphylococcus aureus, Lactobacillus plantarum, Pediococcus acidilactici, etc.Intra- and Inter-species
ColicinsEscherichia coliE. coli strains, other EnterobacteriaceaeIntra- and Inter-species
Streptococcin BStreptococcus pneumoniaeStreptococcus pneumoniae strainsIntra-species
Bac-21Enterococcus faecalisOther enterococciIntra-species
Xenorhabdus BCNsXenorhabdus spp.Xenorhabdus spp. (more intraspecific inhibition observed)Intra- and Inter-species
LlpAPseudomonas sp. BW11M1Pseudomonas putida GR12-2R3, some phytopathogenic fluorescent PseudomonasInter-species

Table 2: Environmental Factors Inducing Bacteriocin Production

FactorMechanism/EffectExample Organism/Bacteriocin
Nutrient LimitationStimulates production due to competition; increases fitness benefit.Lactobacillus curvatus (curvacin A) rsc.orgresearchgate.netfrontiersin.orgnih.gov
Acetic AcidInduces synthesis, acts as environmental cue, controls quorum sensing.Lactobacillus paracasei mdpi.comresearchgate.netasm.orgmdpi.comresearchgate.net
pH Changes (Acidic)Provides H+ ions to enhance production.Lactobacillus paracasei mdpi.comasm.org
Cell Density (Quorum Sensing)Autoinducing peptides trigger production; regulated by two-component systems.Streptococcus pneumoniae, Streptococcus thermophilus frontiersin.orgmdpi.comasm.orgasm.org
Co-culturing/Competitor PresenceInduces production as a defensive response; signals from other bacteria.Lactococcus lactis (nisin), Lactobacillus plantarum researchgate.netresearchgate.netmdpi.com
DNA Damage (e.g., Mitomycin)Activates SOS response, leading to bacteriocin synthesis.Escherichia coli (colicins) nih.gov
NaCl/EthanolVariable effects: can stabilize molecules, require higher inducer levels, or inhibit production.Enterococcus faecium (enterocin A/B) rsc.orgasm.org
General Stress ResponseInvolvement of pathways like RecA, RecJ, SpoT in regulating expression.Pseudomonas sp. BW11M1 (LlpA) oup.com

Table 3: Key Components of Bacteriocin Gene Clusters

Gene TypeFunctionExample Genes/Features
Structural GenesEncode the bacteriocin peptide/protein.e.g., nisA (nisin), colE2 (colicin E2)
Maturation/ProcessingModify the bacteriocin post-translationally (e.g., cyclization, cleavage).e.g., nisB, nisC (nisin); proteolytic cleavage enzymes
Transport/SecretionExport the bacteriocin out of the producer cell.e.g., nisT (nisin); ABC transporters; dedicated secretion systems
Immunity GenesProtect the producer cell from the bacteriocin's action.e.g., nisI (nisin); immunity proteins that bind to bacteriocins or block receptors
Regulatory GenesControl the expression of bacteriocin production, often via QS.e.g., nisR, nisK (nisin); Quorum Sensing systems (Histidine Kinase [HK], Response Regulator [RR], Autoinducing Peptide [AIP]) frontiersin.orgmdpi.comasm.orgasm.org

Bacteriocin Compound List: Acidocin, Archaeaocin, AS-48, Bac-21, Bavaracin, BlpM, BlpN, Colicins, Curvacin A, Enterocin (B1671362) A, Enterocin B, Enterocins DD28, DD93, E-760, Garvicin KS, Halocin, Klebicins, LlpA, Lacticin 3147, Micrococcin P1, Mutacin 1140, Mutacin IV, Mutacin V, Nisin, OR-7, Pentocin JL-1, Pediocin AcH, Plantaricin EF, Rhamnosin B, Sakacin, Sakacin A, Streptococcin B, Thermophilin 110.

Advanced Research Methodologies for Small Bacteriocin Study

Genomic and Metagenomic Mining for Novel Bacteriocins

The vast and largely untapped microbial diversity presents a rich reservoir for the discovery of novel small bacteriocins. Genomic and metagenomic mining have emerged as powerful strategies to explore this diversity, moving beyond traditional culture-based screening methods. These in silico approaches have revolutionized the identification of potential bacteriocin (B1578144) producers by directly analyzing their genetic material. mdpi.comscilit.com

A cornerstone of genomic and metagenomic mining is the use of specialized bioinformatics tools and algorithms designed to identify putative bacteriocin-encoding genes within vast datasets. nih.gov Among these, BAGEL (BActeriocin GEnome mining tooL) has become a prominent and widely used web server for the automated identification of bacteriocin gene clusters. nih.govnih.govoup.com

BAGEL operates on the principle that genes encoding bacteriocins are often located in close proximity to genes involved in their biosynthesis, transport, regulation, and immunity. nih.govnih.gov By searching for these context genes, in addition to the structural gene of the bacteriocin itself, BAGEL can identify potential bacteriocin open reading frames (ORFs) with greater accuracy. nih.govnih.govnih.gov This is particularly crucial for small bacteriocins, as their corresponding genes are often small and poorly conserved, making them difficult to identify based on sequence homology alone. nih.govnih.gov

Successive versions of the tool, such as BAGEL2, BAGEL3, and BAGEL4, have introduced significant improvements, including updated databases, enhanced algorithms for identifying more classes of ribosomally synthesized and post-translationally modified peptides (RiPPs), and high-throughput screening capabilities to handle the ever-increasing volume of genomic and metagenomic data. nih.govoup.comoup.combio.toolsmdpi.com These tools often incorporate Hidden Markov Models (HMMs) and sophisticated scoring systems to predict the class and subclass of putative bacteriocins. nih.gov

Table 1: Key Features of BAGEL Bioinformatics Tool

FeatureDescription
Knowledge-Based Mining Utilizes databases of known bacteriocins and related proteins to identify homologs. nih.gov
Context Gene Analysis Scans the genomic neighborhood of a putative bacteriocin gene for genes associated with biosynthesis, transport, immunity, and regulation. nih.govnih.govnih.govmdpi.com
ORF Prediction Employs ORF prediction tools specifically geared towards identifying small ORFs that are often missed in standard genome annotations. nih.govnih.govnih.gov
Motif and Domain Scanning Searches for conserved motifs and domains characteristic of different bacteriocin classes. oup.com
High-Throughput Capability Enables the rapid screening of large genomic and metagenomic datasets. nih.govoup.com

The genes responsible for the production of a specific bacteriocin are typically organized into a biosynthetic gene cluster (BGC). usask.ca The identification and characterization of these BGCs are fundamental to understanding bacteriocin biology and for their potential heterologous expression and engineering. frontiersin.org A typical small bacteriocin BGC includes:

The structural gene: This gene encodes the precursor peptide of the bacteriocin. scispace.com

Modification enzyme genes: For post-translationally modified bacteriocins (e.g., lantibiotics), these genes encode the enzymes responsible for modifications like dehydration and cyclization. scispace.com

Transport genes: These genes encode proteins, often ABC transporters, responsible for secreting the mature bacteriocin out of the producer cell. nih.gov

Immunity protein genes: These genes encode proteins that protect the producer cell from the antimicrobial activity of its own bacteriocin. nih.govscispace.com

Regulatory genes: These genes are involved in controlling the expression of the other genes within the cluster. nih.gov

Bioinformatics tools like BAGEL and antiSMASH are adept at identifying these clusters by recognizing the co-localization of these characteristic genes. nih.gov The analysis of BGCs provides valuable clues about the class of the bacteriocin and its potential mechanism of action. frontiersin.org For instance, the presence of genes for specific modification enzymes can strongly suggest that the encoded peptide is a lantibiotic or another type of modified bacteriocin. frontiersin.org Metagenomic studies have further expanded the known diversity of bacteriocin BGCs, revealing novel gene combinations and arrangements in uncultured microorganisms. nih.gov

Structural Biology Approaches

Understanding the three-dimensional structure of a this compound is paramount to elucidating its mechanism of action and for guiding rational engineering efforts. Structural biology approaches provide atomic-level insights into how these peptides interact with their target cells, ultimately leading to microbial death.

In cases where experimental structures are not available, de novo protein structure prediction and computational modeling have become invaluable tools. wikipedia.org De novo methods aim to predict the tertiary structure of a protein from its primary amino acid sequence without relying on a homologous template structure. wikipedia.org This is particularly relevant for novel bacteriocins discovered through genomic mining, which may not have any known structural homologs.

These computational approaches often involve:

Generating a large number of possible conformations (decoys). wikipedia.org

Using sophisticated energy functions to evaluate and rank these decoys. nih.gov

Clustering similar conformations to identify the most probable native-like structure. wikipedia.org

Recent advances in artificial intelligence, particularly deep learning-based methods like AlphaFold, have dramatically improved the accuracy of de novo protein structure prediction, often achieving near-experimental resolution. researchgate.net These models can provide highly accurate predictions of bacteriocin structures, facilitating the identification of key functional regions and potential sites for modification. researchgate.net Computational modeling can also be used to simulate the interaction of a bacteriocin with the bacterial cell membrane, providing insights into processes like pore formation. researchgate.net

Experimental techniques remain the gold standard for determining the precise three-dimensional structures of bacteriocins and their complexes with target molecules.

X-ray Crystallography: This technique has been successfully used to determine the high-resolution structures of several bacteriocins and their receptors. nih.gov By crystallizing the bacteriocin, or a complex of the bacteriocin with its target, and analyzing the diffraction pattern of X-rays passed through the crystal, a detailed atomic model can be constructed. nih.gov This has provided critical insights into how bacteriocins recognize and bind to specific receptors on the surface of target cells. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the structure and dynamics of proteins in solution, which can be more representative of their native state. researchgate.net It is particularly well-suited for studying small, flexible peptides like many bacteriocins. NMR can be used to determine the three-dimensional structure of a bacteriocin and to map the binding interface with its target by monitoring changes in the chemical shifts of atoms upon complex formation. researchgate.net

Cryo-Electron Microscopy (Cryo-EM): This technique has revolutionized structural biology by allowing the determination of high-resolution structures of large protein complexes that are difficult to crystallize. Cryo-EM has been instrumental in visualizing the interaction of bacteriocins with their membrane-embedded receptors, such as the mannose phosphotransferase system (man-PTS), revealing the molecular basis of their pore-forming activity and the mechanism of immunity. nih.govnih.gov

These structural biology techniques, often used in a complementary fashion, provide a comprehensive understanding of the structure-function relationships of small bacteriocins. chapman.edu

Genetic Engineering and Synthetic Biology Approaches

The ribosomal synthesis of bacteriocins makes them highly amenable to genetic manipulation. nih.gov Genetic engineering and synthetic biology approaches have opened up exciting avenues for creating novel bacteriocins with improved properties, such as enhanced antimicrobial activity, broadened target specificity, and increased stability. researchgate.netnih.govbgu.ac.il

These approaches often involve:

Site-directed mutagenesis: This technique allows for the precise substitution of specific amino acids in the bacteriocin sequence to probe their role in activity and to introduce desired changes. nih.gov

Domain swapping and fusion proteins: Different domains from various bacteriocins can be combined to create hybrid molecules with novel properties. For example, the receptor-binding domain of one bacteriocin can be fused to the pore-forming domain of another to alter its target specificity.

Rational design: Guided by structural information and computational modeling, new bacteriocin variants can be designed with specific modifications intended to improve their function. nih.gov

Synthetic biology takes these engineering principles a step further by applying a more systematic and modular approach to the design and construction of bacteriocin-based systems. syngulon.comnih.gov This can involve the creation of standardized genetic parts (e.g., promoters, ribosome binding sites, structural genes) that can be easily assembled into new genetic circuits. syngulon.comtechniques-ingenieur.fr Cell-free synthetic biology systems have also emerged as a powerful tool for the rapid prototyping and production of engineered bacteriocins. syngulon.com These systems allow for the in vitro synthesis of bacteriocins from a DNA template, bypassing the need for live cells and accelerating the design-build-test cycle. syngulon.com

The application of synthetic biology to bacteriocins has the potential to generate a new generation of "designer" antimicrobials tailored for specific applications, from treating multidrug-resistant infections to controlling harmful bacteria in food production. scispace.comnih.govsyngulon.com

Table 2: Examples of Genetic Engineering and Synthetic Biology Applications for Small Bacteriocins

ApplicationDescription
Enhanced Antimicrobial Activity Modifying the amino acid sequence to increase the potency of the bacteriocin against target pathogens.
Broadened Target Spectrum Engineering the bacteriocin to recognize and kill a wider range of bacterial species. nih.gov
Narrowed Target Spectrum Modifying the bacteriocin to be highly specific for a particular pathogen, minimizing disruption to the beneficial microbiota. scispace.comresearchgate.netnih.gov
Improved Stability Introducing amino acid substitutions or modifications to increase the bacteriocin's resistance to proteases, pH changes, and temperature fluctuations. nih.gov
Novel Delivery Systems Engineering microorganisms to produce and deliver bacteriocins at the site of infection. nih.gov
Chemical Synthesis For smaller, less complex bacteriocins, chemical synthesis offers a route to production and allows for the incorporation of non-proteinogenic amino acids. frontiersin.org

Expression Systems for Enhanced Production

The large-scale production of bacteriocins is often limited, hindering their commercial viability for food and pharmaceutical applications. frontiersin.org To overcome this, various heterologous expression systems have been developed, with Escherichia coli being a prominent host due to its well-established genetic tools. frontiersin.org The choice of expression system and strategy is crucial for achieving high yields of active bacteriocins.

Recombinant production offers several advantages over native systems, including higher production levels and better control over gene expression. researchgate.net Fusion proteins are a key strategy to enhance expression levels, improve solubility, and facilitate correct folding and disulfide bond formation. frontiersin.org Common fusion partners include thioredoxin, small ubiquitin-related modifier (SUMO), and chitin-binding domain (CBD). researchgate.netnih.govnih.gov The inclusion of affinity tags, such as poly-His-tags, simplifies purification through one-step affinity chromatography. frontiersin.org

However, the toxicity of some bacteriocins to the host cell and their susceptibility to proteolytic degradation are significant challenges. researchgate.net Producing bacteriocins as insoluble fusion proteins within inclusion bodies can mitigate toxicity and protect against proteases. mdpi.com This approach requires additional steps for solubilization and refolding to obtain the active bacteriocin. frontiersin.org Chemical or enzymatic cleavage is then used to release the active bacteriocin from the fusion partner. frontiersin.orgnih.gov For instance, chemical cleavage with CNBr was successfully used to purify recombinant piscicolin 126, yielding approximately 26 mg of purified bacteriocin from one liter of E. coli culture. nih.gov Similarly, the SUMO fusion system yielded about 32 mg of purified lacticin Q per liter of culture. nih.gov

Optimizing culture conditions is also critical for maximizing bacteriocin yield. Factors such as growth media, pH, and temperature can significantly impact production. frontiersin.org For example, high-cell-density batch and fed-batch cultures of E. coli have been successfully employed for the production of recombinant divercin V41. frontiersin.org

BacteriocinExpression SystemFusion PartnerPurification MethodYieldReference
Piscicolin 126Escherichia coliThioredoxinAffinity Chromatography, CNBr Cleavage, Reversed-Phase Chromatography~26 mg/L nih.gov
Lacticin QEscherichia coliSUMONi-NTA Sepharose Column, Proteolytic Cleavage~32 mg/L nih.gov
Divercin V41Escherichia coliNot SpecifiedHigh Cell Density Batch and Fed-Batch CulturesNot Specified frontiersin.org

Rational Design and Directed Evolution for Modified Activity or Spectrum

Natural bacteriocins, while promising, may require optimization to improve their antimicrobial activity and expand their spectrum. nih.gov Rational design and directed evolution are powerful strategies for engineering bacteriocins with desired properties. nih.govoup.com

Rational Design involves making specific, knowledge-based modifications to the amino acid sequence of a bacteriocin. This approach relies on understanding the structure-activity relationships of the peptide. researchgate.netresearchgate.net For example, by analyzing the biophysical parameters of the bacteriocin AS-48, researchers have designed minimal peptide library variants with improved antibacterial activity. frontiersin.org Key strategies include increasing the amphipathic nature of the peptide and substituting amino acids to potentially enhance membrane penetration. frontiersin.org

Directed Evolution , in contrast, mimics the process of natural selection in the laboratory to evolve proteins with desired functions. This typically involves generating a large library of bacteriocin variants through random mutagenesis, followed by a high-throughput screening or selection process to identify variants with enhanced activity. nih.govoup.com More advanced computational methods, including machine learning and artificial intelligence, are now being employed to guide the directed evolution process. researchgate.netresearchgate.netnih.gov These in silico approaches can predict the potency of antimicrobial peptides (AMPs) and virtually modify their sequences to generate more potent variants. nih.gov For instance, a deep learning model named PepZOO has been developed to optimize multiple properties of AMPs, such as antimicrobial function, activity, and toxicity, by exploring changes in a continuous representation space rather than through discrete sequence mutations. nih.gov This accelerates the discovery of potential therapeutic peptides. nih.gov

These engineering approaches have successfully generated bacteriocins with improved characteristics. For example, machine learning-guided directed evolution of the lipopolysaccharide-binding domain (LBD) from an anti-lipopolysaccharide factor resulted in the identification of LBDA-D, a peptide with a broad antimicrobial spectrum. researchgate.netresearchgate.net

MethodologyOriginal Peptide/DomainEngineered PeptideKey ImprovementReference
Rational DesignAS-48 minimal domainsyn-enterocin, syn-sordellicin librariesImproved antibacterial activity frontiersin.org
Machine Learning-Guided Directed EvolutionLipopolysaccharide-binding domain (LBD)LBDA-DBroad antimicrobial spectrum researchgate.netresearchgate.net
Deep Learning Model (PepZOO)Prototype AMPsOptimized AMPsImproved antimicrobial function, activity, and toxicity nih.gov

Chimeric Bacteriocin Construction

Chimeric bacteriocins are hybrid molecules created by fusing domains from different parent bacteriocins. This strategy aims to combine the desirable properties of the parent molecules, such as the receptor-binding specificity of one and the killing mechanism of another, to create novel peptides with expanded antimicrobial spectra or enhanced potency. nih.gov

The modular nature of many bacteriocins, which often consist of distinct domains for receptor binding, translocation, and killing, facilitates the construction of such chimeras. nih.gov For example, chimeric proteins have been successfully constructed from pyocin S1 or S2 and colicin E3 or E2. nih.gov In these constructs, the nuclease domains were interchangeable, leading to the creation of a pyocin with RNase activity. nih.gov This research demonstrated that both the receptor-binding and translocation domains are species-specific. nih.gov

Another approach involves creating hybrid peptides from different bacteriocins to alter their antimicrobial spectra. Based on seven saposin-like leaderless bacteriocins, a library of 42 hybrid peptides was constructed by combining the N- and C-terminal halves of the native peptides. nih.govresearchgate.net Of these, 11 novel hybrid peptides exhibited antimicrobial activity, with several showing altered spectra and increased potency compared to their parent molecules. nih.govresearchgate.net The most promising hybrid, ISP26, was effective against a range of Gram-positive pathogens and the Gram-negative species Acinetobacter. nih.govresearchgate.net Similarly, a fusion peptide of Enterocin (B1671362) A and Colicin E1 demonstrated good antibacterial activity against both Gram-positive and Gram-negative pathogens. nih.gov

These studies highlight the potential of chimeric construction to generate novel bacteriocins with tailored properties for specific applications.

Omics Technologies in Bacteriocin Research (e.g., Proteomics, Transcriptomics)

"Omics" technologies, such as proteomics and transcriptomics, provide a global view of the molecular changes occurring within a cell, offering powerful tools to study bacteriocins. These approaches can elucidate the mechanisms of bacteriocin production, the cellular response to bacteriocin exposure, and identify novel bacteriocins. nih.govnih.gov

Proteomics focuses on the large-scale study of proteins. In bacteriocin research, quantitative proteomics can be used to investigate changes in the intracellular proteome of bacteriocin-producing strains under different conditions. nih.gov For example, a study on Lactococcus spp. grown in vegetable and fruit juice media identified over 1000 proteins, revealing that proteins involved in stress response, metabolism, and cell wall biosynthesis were significantly altered. nih.gov Proteomic analysis can also directly identify and quantify bacteriocins produced by a strain. nih.govresearchgate.netmdpi.com An end-to-end proteomic workflow has been used to rapidly characterize bacteriocin-producing Enterococcus faecium strains, identifying not only bacteriocins but also proteins related to antibiotic resistance and virulence. nih.govresearchgate.netmdpi.com

Transcriptomics analyzes the complete set of RNA transcripts in a cell, providing insights into gene expression. Transcriptome analysis of E. coli exposed to subinhibitory concentrations of colicin M revealed altered expression of genes involved in envelope stress, osmotic stress, and cell motility. nih.gov This suggests an adaptive response by the bacteria to protect against peptidoglycan damage. nih.gov In another study, transcriptomic and proteomic analyses of Lactiplantibacillus paraplantarum co-cultured with Wickerhamomyces anomalus revealed that the yeast enhanced bacteriocin production. frontiersin.orgnih.gov The study identified up-regulation of genes and proteins related to carbohydrate metabolism and the phosphotransferase system (PTS), suggesting their involvement in the enhanced production of plantaricin. frontiersin.orgnih.gov

Together, these omics technologies provide a comprehensive understanding of the complex biological processes related to bacteriocins, from their production to their interaction with target organisms.

In Vitro and Ex Vivo Antimicrobial Assays

Evaluating the antimicrobial efficacy of small bacteriocins is a critical step in their characterization and development. A variety of in vitro and ex vivo assays are employed for this purpose. nih.gov

In Vitro Assays are the initial step to determine the biological activity of bacteriocins against pathogenic bacteria. nih.gov These assays are typically conducted in a controlled laboratory setting. Common methods include:

Agar Diffusion Assays: These are widely used, cost-effective methods where the bacteriocin diffuses through an agar medium inoculated with a target microorganism. nih.gov The presence of a clear zone of inhibition around the point of application indicates antimicrobial activity. researchgate.netbohrium.com Variations of this method include the disk diffusion, well diffusion, agar plug, and spot-on-lawn assays. nih.govresearchgate.netbohrium.com

Dilution Methods: Broth and agar dilution methods are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a bacteriocin that prevents visible growth of a microorganism. nih.govbohrium.com

Time-Kill Kinetics Assays: These assays measure the rate at which a bacteriocin kills a specific bacterium over time. researchgate.netnih.gov

Vesicle-Based Colorimetric Assay: This is an indicator-independent method that relies on the color transition of polydiacetylene (PDA) vesicles in the presence of membrane-disrupting bacteriocins. bohrium.com

The choice of assay can be influenced by the properties of the bacteriocin and the target organism. researchgate.net It is important to note that the inhibitory effect of bacteriocins can be dependent on factors such as time, concentration, and the type of bacteriocin. researchgate.netbohrium.com

Ex Vivo Assays bridge the gap between in vitro studies and in vivo animal models. These assays use tissues or organs outside of the living organism in a controlled environment. While the provided search results focus heavily on in vitro methods, ex vivo models are crucial for assessing the efficacy of bacteriocins in a more biologically relevant context before proceeding to live animal studies. Examples could include testing bacteriocins on skin explants or in models that simulate wound environments.

Assay TypeSpecific MethodPurposeReference
Agar DiffusionDisk DiffusionQualitative assessment of antimicrobial activity (zone of inhibition) nih.govresearchgate.netbohrium.com
Well DiffusionQualitative/Quantitative assessment of antimicrobial activity nih.govresearchgate.netbohrium.com
Agar Plug/Spot-on-LawnScreening for bacteriocin-producing strains nih.govresearchgate.netbohrium.com
Cross-Streak MethodAssessing antagonism between microorganisms nih.gov
DilutionBroth Micro/Macro-dilutionDetermination of Minimum Inhibitory Concentration (MIC) nih.govbohrium.com
Agar DilutionDetermination of MIC nih.gov
KineticTime-Kill AssayDetermining the rate of bacterial killing researchgate.netnih.gov
Indicator-IndependentVesicle-Based Colorimetric AssayDetection of membrane-disrupting activity bohrium.com

Biotechnological Applications and Research Prospects Excluding Human Clinical Trials

Applications in Animal Agriculture and Veterinary Medicine

Aquaculture Health Management

Bacteriocins are emerging as a sustainable and effective alternative to antibiotics for managing diseases in aquaculture. Their high specificity, low toxicity, and natural origin contribute to their appeal in this sector, where the overuse of antibiotics has led to significant concerns regarding antimicrobial resistance and environmental impact researchgate.netnih.govglobalseafood.org. Bacteriocin-secreting probiotics can be incorporated into aquaculture systems to control bacterial infections, promote beneficial bacteria, and enhance host health without the adverse effects often associated with traditional treatments researchgate.netnih.gov.

Bacteriocin (B1578144)/Producer OrganismTarget Pathogen/ApplicationObserved Effect/ImpactReference
Bacillus subtilis LR1 bacteriocinAeromonas hydrophila, A. salmonicida, B. mycoides, P. fluorescensIn vitro antimicrobial activity against tested pathogens in Labeo rohita nih.gov
Bacteriocins (general)Vibrio spp. (e.g., EMS in shrimp)Prevention of infection, improved survival rates globalseafood.org
Bacteriocins (general)Fish pathogensControl of morbidity, reduction of antibiotic use researchgate.netdfo-mpo.gc.ca
Bacillus bacteriocinsGram-positive and Gram-negative bacteriaBroad-spectrum inhibition, potential for bioprotection oup.com

Anti-Biofilm Research and Development

Bacterial biofilms, communities of microorganisms encased in a self-produced matrix, present a significant challenge due to their inherent resistance to conventional antimicrobial agents researchgate.net. Bacteriocins have demonstrated considerable efficacy in combating biofilms, acting through multiple strategies to prevent formation and disrupt established structures researchgate.nettums.ac.irnih.govijabbr.complos.org.

The anti-biofilm mechanisms of bacteriocins include preventing bacterial adherence to surfaces through surface coating, disrupting the integrity of bacterial cell membranes via pore formation, and killing sessile cells within established biofilms, leading to the degradation of the extracellular polymeric substance (EPS) layer researchgate.net. For example, pediocin, a bacteriocin produced by Pediococcus pentosaceus, exhibits potent bactericidal effects and significantly inhibits the development of biofilms formed by foodborne pathogens ijabbr.com. Studies have shown that bacteriocins can reduce biofilm formation with specific minimum inhibitory concentration (SMIC50) values, such as 32 and 128 μg/mL for bacteriocin from Bacillus sp. Sh10 against Proteus mirabilis biofilms tums.ac.irnih.gov. Similarly, bacteriocin PCM7-4 has been shown to significantly inhibit Listeria monocytogenes biofilm formation by reducing extracellular polysaccharide production, inhibiting bacterial motility, and downregulating the expression of virulence factor genes plos.org.

Bacteriocin / Producer OrganismTarget Bacteria / BiofilmMechanism / EffectKey Finding / MetricReference
Pediocin (P. pentosaceus)Foodborne pathogensInhibited biofilm development, potent bactericidal effectMIC: 0.5-32 µg/mL; MBC: 2-64 µg/mL ijabbr.com
Bacteriocin (Bacillus sp. Sh10)Proteus mirabilis biofilmsInhibited biofilm formation, disrupted established biofilmsSMIC50: 32-128 µg/mL tums.ac.irnih.gov
PCM7-4Listeria monocytogenes biofilmReduced EPS, inhibited motility, downregulated virulence genesSignificant inhibition of biofilm formation plos.org

Environmental and Industrial Applications

Beyond their established role in food preservation, bacteriocins are finding increasing utility in various environmental and industrial applications. Their natural origin, safety profile (e.g., Generally Recognized As Safe - GRAS status for many LAB bacteriocins), and antimicrobial efficacy make them valuable agents for biopreservation and biocontrol longdom.orgelabp.orgoup.comnih.govbohrium.comopenmicrobiologyjournal.com.

Historically, bacteriocins like nisin have been widely used as natural food preservatives in dairy products, meats, eggs, and vegetables, extending shelf-life and inhibiting the growth of foodborne pathogens such as Listeria monocytogenes longdom.orgnih.gov. Nisin is approved by regulatory bodies and utilized globally longdom.orgnih.gov. Many bacteriocins from Lactic Acid Bacteria (LAB) are heat-stable, active across a broad pH range, and are odorless, colorless, and tasteless, enhancing their suitability for food applications longdom.org. In agriculture, bacteriocins are being explored for plant growth promotion and for bioprotection against pre- and post-harvest decay of vegetables oup.comnih.gov.

Application AreaBacteriocin Example / ProducerTarget / UseKey Finding / ImpactReference
Food PreservationNisinDairy, meat, eggs, vegetablesExtends shelf-life, inhibits pathogens (L. monocytogenes) longdom.orgnih.gov
Food PreservationPediocin PA-1Meat productsMitigates spoilage microorganisms, effective against L. monocytogenes nih.gov
AgricultureBacteriocins (general)Plant growth promotionPotential application in agriculture nih.gov
BioprotectionBacillus bacteriocinsVegetables (pre- and post-harvest decay)Potential for bioprotection against decay oup.com
Food Industry (General)LAB bacteriocinsNatural preservatives, alternatives to chemical agentsHeat-stable, broad pH activity, odorless, tasteless, safe for consumption longdom.orgopenmicrobiologyjournal.com

Exploration of Non-Bacterial Antimicrobial Activities (e.g., Antifungal, Antiviral, Antiparasitic, Anticancer in Preclinical/In Vitro Models)

Bacteriocins exhibit a remarkable range of antimicrobial activities beyond their primary antibacterial function, showing potential against fungi, viruses, parasites, and even cancer cells in preclinical and in vitro settings.

Antifungal Activity : Bacteriocins derived from Lactic Acid Bacteria (LAB) have demonstrated significant antifungal properties against spoilage fungi such as Penicillium citrinum, Aspergillus niger, and A. flavus. For instance, bacteriocins from Lactobacillus brevis SGI showed potent inhibition of P. citrinum spore germination, with one isolate achieving up to 85.36% inhibition researchgate.net. Similarly, a bacteriocin-like inhibitory substance (BLIS) from Pediococcus pentosaceus effectively suppressed fungal growth and impaired colony morphology, suggesting an impact on fungal membranes researchgate.netnih.gov.

Antiviral Activity : Several studies indicate that bacteriocins possess antiviral capabilities. Subtilosin, a cyclic bacteriocin, has shown antiviral properties against Herpes simplex virus type 1 (HSV-1), inhibiting viral replication and exhibiting virucidal effects at higher concentrations nih.govecronicon.net. Other bacteriocins, including subtilosin, enterocin (B1671362) CRL35, and ST4V, have demonstrated antiviral action against HSV-1 and HSV-2 hep.com.cn. Staphylococcin 188 has shown activity against influenza and Newcastle disease viruses hep.com.cn. Bacteriocins may exert these effects by modulating the immune response and enhancing mucosal systems mdpi.com. However, some studies have reported no antiviral effect for specific bacteriocins like sakacin A and nisin against certain viruses under particular experimental conditions nih.gov.

Antiparasitic Activity : Bacteriocins are also being investigated for their antiparasitic potential. Research has documented their action in models of leishmaniasis and trichinellosis dntb.gov.uanih.govresearchgate.net. For example, minimal peptides derived from the AS-48 bacteriocin have retained strong leishmanicidal activity against Leishmania amastigotes in in vitro studies asm.org. Enterocin M and Durancin-like, produced by beneficial Enterococcus strains, have been tested in experimental murine trichinellosis as a therapeutic strategy nih.gov.

Anticancer Activity : Bacteriocins are garnering significant attention for their selective anticancer properties, demonstrated in numerous in vitro and preclinical in vivo models mdpi.commdpi.comnih.govnih.govfrontiersin.orgijmcmed.org. Their cationic and amphiphilic nature allows them to selectively bind to the negatively charged surfaces of cancer cells, leading to membrane disruption and cell death. They can also induce apoptosis, block the cell cycle, and inhibit metastasis mdpi.comfrontiersin.org. Notably, a bacteriocin from Lactobacillus plantarum exhibited selective cytotoxicity against esophageal cancer cells (SK-GT4) with an IC50 of 281.9 AU/mL, without affecting normal rat embryo fibroblast (REF) cells ijmcmed.org. Pediocin has also shown cytotoxic activity against human colon adenocarcinoma (HT29) and HeLa cell lines frontiersin.org.

Bacteriocin / Producer OrganismTargetActivity TypeModel / Key FindingReference
Lactobacillus brevis SGI bacteriocinPenicillium citrinum sporesAntifungalInhibited spore germination by up to 85.36% researchgate.net
SubtilosinHerpes Simplex Virus Type 1 (HSV-1)AntiviralInhibited viral replication; virucidal at high concentrations nih.govecronicon.net
Enterocin M / Durancin-likeTrichinella spiralisAntiparasiticTested in murine trichinellosis (prophylactic/controlling treatment) nih.gov
Minimal AS-48 peptidesLeishmania amastigotesAntiparasiticRetained strong leishmanicidal activity asm.org
L. plantarum bacteriocinEsophageal cancer cells (SK-GT4)AnticancerIC50: 281.9 AU/mL; selective cytotoxicity against cancer cells, no effect on normal REF cells ijmcmed.org
PediocinHT29, HeLa cell linesAnticancerCytotoxic activity observed against cancer cell lines frontiersin.org
Staphylococcin 188Influenza, Newcastle disease virusAntiviralDemonstrated antiviral activity in vivo and in vitro hep.com.cn

Compound List

Nisin

Pediocin PA-1

Sakacin A

Enterocin A

Carnobacteriocin B2

Leucocin A

Curvacin A

Sakacin P

Enterocin HF

Lacticin 3147

Lacticin 481

Subtilosin

Enterocin CRL35

ST4V

Staphylococcin 188

Laby A1

Enterocin B

Bacillus subtilis LR1 bacteriocin

Bacteriocin from Bacillus sp. Sh10

PCM7-4

Pediocin (from Pediococcus pentosaceus)

L. plantarum bacteriocin

Lactobacillus brevis SGI bacteriocin

Enterocin M

Durancin-like

AS-48 bacteriocin (and its minimal domains)

Small bacteriocin (C18H31NO4)

Challenges and Future Directions in Small Bacteriocin Research

Optimization of Production Yields and Cost Reduction

A major obstacle to the widespread application of small bacteriocins is their often low production yields and the high cost of purification. mdpi.com Most bacteriocin (B1578144) production is strain-specific and highly dependent on a multitude of factors, including the composition of the growth medium, pH, and temperature. mdpi.com Optimizing these fermentation conditions is a critical step towards enhancing production.

Several studies have demonstrated that the supplementation of culture media with specific nutrients can significantly boost bacteriocin yields. For instance, the production of class II bacteriocins by various lactic acid bacteria (LAB) is strongly influenced by the carbon and nitrogen sources in the medium. Furthermore, physical parameters such as temperature and pH play a crucial role and need to be finely tuned for each specific bacteriocin-producing strain.

To move beyond traditional and often time-consuming one-factor-at-a-time optimization methods, researchers are increasingly employing statistical approaches like response surface methodology (RSM). RSM allows for the simultaneous evaluation of multiple variables and their interactions, leading to more efficient and effective optimization of production parameters. The integration of modern biotechnology and genetics with conventional fermentation technology also presents a promising avenue for developing high-yielding strains through genetic engineering. mdpi.com The overarching goal is to develop economically viable production processes that can support the large-scale application of bacteriocins in various industries.

Broadening the Antimicrobial Spectrum Against Gram-Negative Bacteria

A significant limitation of many small bacteriocins, particularly those produced by Gram-positive bacteria, is their narrow spectrum of activity, which is often restricted to other Gram-positive bacteria. frontiersin.orgnih.gov The outer membrane of Gram-negative bacteria acts as a formidable barrier, preventing bacteriocins from reaching their target sites on the cytoplasmic membrane. researchgate.net Overcoming this challenge is a key area of research to expand the utility of bacteriocins against a wider range of pathogens. frontiersin.orgnih.gov

One of the most common strategies to sensitize Gram-negative bacteria to the action of small bacteriocins is the use of chelating agents, such as ethylenediaminetetraacetic acid (EDTA). nih.gov EDTA disrupts the lipopolysaccharide (LPS) layer of the outer membrane by binding to divalent cations that stabilize the LPS structure. This disruption increases the permeability of the outer membrane, allowing bacteriocins to access the cytoplasmic membrane and exert their antimicrobial effect. nih.govresearchgate.net This approach has been shown to be effective against a variety of Gram-negative pathogens, including Salmonella, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Another promising approach is the creation of hybrid peptides. By fusing a bacteriocin with a peptide that can interact with and disrupt the Gram-negative outer membrane, it is possible to create a novel molecule with a broadened spectrum of activity. For example, a hybrid bacteriocin, Ent35-MccV, was created by integrating the genes for enterocin (B1671362) CRL35 and microcin V. This engineered bacteriocin demonstrated bactericidal activity against both Gram-positive (Listeria monocytogenes) and Gram-negative (E. coli) pathogens. frontiersin.org

Enhancing Stability and Efficacy in Complex Environments

For small bacteriocins to be effective in practical applications, such as in food matrices or clinical settings, they must remain stable and active in complex environments. These environments can contain proteolytic enzymes, varying pH levels, and interacting food components that can reduce the efficacy of bacteriocins. researchgate.net

Post-translational modifications, such as the presence of lanthionine (B1674491) and β-methyllanthionine in class I bacteriocins (lantibiotics), can enhance their stability against proteolysis and extreme pH and temperature. frontiersin.org However, even these modified bacteriocins can be susceptible to degradation.

A key strategy to enhance stability is encapsulation. By enclosing bacteriocins within protective carriers, they can be shielded from harsh environmental conditions. Nanoencapsulation, in particular, offers a promising solution to protect bacteriocins from degradation, improve their solubility, and control their release. nih.govresearchgate.net Various nanomaterials, including liposomes and chitosan nanoparticles, have been successfully used to encapsulate bacteriocins, leading to improved stability and sustained antimicrobial activity. nih.gov

Addressing Potential Resistance Development in Target Microorganisms

While the development of resistance to bacteriocins is generally considered to be less frequent than for conventional antibiotics, it is a critical issue that needs to be addressed for their long-term therapeutic use. nih.govmicrobiologyresearch.org Bacteria can develop resistance to small bacteriocins through various mechanisms. frontiersin.org

For class IIa bacteriocins, a common mechanism of resistance involves the downregulation of the mannose phosphotransferase system (Man-PTS), which acts as a receptor for these bacteriocins on the target cell surface. microbiologyresearch.orgasm.org By reducing the expression of this receptor, the bacteria become less susceptible to the bacteriocin's action. microbiologyresearch.orgasm.org Other resistance mechanisms include modifications of the cell wall and membrane structures, enzymatic degradation of the bacteriocin, and the action of efflux pumps that actively transport the bacteriocin out of the cell. nih.govnih.govasm.org For instance, the multidrug efflux pump CmeABC has been shown to contribute to both intrinsic and acquired resistance to bacteriocins in Campylobacter. asm.org

Understanding these resistance mechanisms is crucial for developing strategies to mitigate their emergence and spread. One approach is the use of bacteriocin cocktails or combinations of bacteriocins with other antimicrobial agents, which can target multiple cellular pathways and reduce the likelihood of resistance development. asm.org

Development of Novel Delivery Systems (e.g., Encapsulation, Nanoparticles)

The development of effective delivery systems is paramount to improving the therapeutic efficacy of small bacteriocins. nih.gov These systems aim to protect the bacteriocins from degradation, enhance their bioavailability, and ensure their targeted delivery to the site of infection. researchgate.netnih.gov Nanotechnology-based delivery systems, in particular, have shown great promise in this area. nih.govnih.gov

Liposomes , which are spherical vesicles composed of phospholipid bilayers, are versatile carriers for both hydrophilic and hydrophobic bacteriocins. nih.govthepharmajournal.com Encapsulation in liposomes can protect bacteriocins from enzymatic degradation and improve their stability. thepharmajournal.com

Chitosan nanoparticles are another attractive option due to chitosan's biocompatibility, biodegradability, and inherent antimicrobial properties. nih.gov Chitosan-encapsulated nisin has been shown to effectively inhibit microbial growth and extend the shelf-life of food products. nih.gov

Nanofibers can serve as carriers for the targeted and sustained release of bacteriocins. These systems can be incorporated into food packaging or wound dressings to provide localized and prolonged antimicrobial activity.

The table below summarizes some of the key nanoparticle-based delivery systems for small bacteriocins.

Delivery SystemDescriptionAdvantages
Liposomes Spherical vesicles composed of phospholipid bilayers.Protects from degradation, can encapsulate both hydrophilic and hydrophobic bacteriocins. nih.govthepharmajournal.com
Chitosan Nanoparticles Nanoparticles made from the biocompatible polymer chitosan.Biocompatible, biodegradable, inherent antimicrobial activity. nih.gov
Solid Lipid Nanoparticles (SLN) Nanoparticles with a solid lipid core.Protects from degradation, extends antibacterial activity.
Nanofibers Fibrous structures at the nanoscale.Targeted delivery, sustained release.

Deeper Understanding of Complex Regulatory Networks

The production of small bacteriocins is a tightly regulated process, often controlled by complex genetic networks. mdpi.comnih.gov A deeper understanding of these regulatory mechanisms is essential for manipulating bacteriocin production for biotechnological purposes.

In many lactic acid bacteria, the production of class II bacteriocins is regulated by a quorum-sensing (QS) mechanism. mdpi.comnih.gov This system allows bacteria to coordinate gene expression in response to cell population density. worldscientific.comsemanticscholar.org A typical QS system in this context is a three-component regulatory system composed of: mdpi.comresearchgate.net

An inducing peptide (IP): A signaling molecule that is secreted by the bacteria.

A histidine protein kinase (HPK): A membrane-bound sensor that detects the concentration of the IP.

A response regulator (RR): A cytoplasmic protein that, upon activation by the HPK, modulates the transcription of bacteriocin genes. mdpi.com

For example, the biosynthesis of sakicin A involves the genes sapK (histidine protein kinase) and sapR (response regulator), which control the expression of the bacteriocin in response to a signaling peptide. tandfonline.com Similarly, the regulation of nisin biosynthesis involves the two-component system NisK (sensor kinase) and NisR (response regulator). tandfonline.com In Streptococcus mutans, the ComCDE quorum-sensing system, which is also required for genetic competence, regulates the expression of the nlmAB genes encoding a two-peptide bacteriocin. nih.gov

Unraveling the intricacies of these regulatory networks, including the specific signals that trigger bacteriocin production and the downstream genetic targets of the response regulators, will provide valuable insights for optimizing bacteriocin yields and engineering strains with enhanced production capabilities.

Integration with Other Antimicrobial Strategies (e.g., Synergistic Combinations)

Integrating small bacteriocins with other antimicrobial agents offers a promising strategy to enhance their efficacy, broaden their spectrum of activity, and combat the development of resistance. researchgate.netasm.org Synergistic interactions, where the combined effect of two or more agents is greater than the sum of their individual effects, are of particular interest. nih.gov

Numerous studies have demonstrated the synergistic effects of combining bacteriocins with conventional antibiotics . For instance, nisin has been shown to act synergistically with antibiotics like penicillin and chloramphenicol against Enterococcus faecalis. nih.gov The combination of garvicin KS and nisin with tetracycline or polymyxin B has proven effective against multidrug-resistant bacteria that cause urinary tract infections. mdpi.com This approach can potentially reduce the required dosage of antibiotics, thereby minimizing side effects and the risk of resistance development. mdpi.com

Bacteriocins also exhibit synergy with natural antimicrobial compounds such as essential oils (EOs) . The combination of enterocin A with thyme essential oil has shown an enhanced bactericidal effect against Listeria monocytogenes and E. coli O157:H7. nih.gov Similarly, combinations of nisin with oregano or thyme essential oils have demonstrated synergistic activity against L. monocytogenes and Salmonella Typhimurium, respectively. researchgate.net These combinations offer a natural and effective approach to food preservation and pathogen control. mdpi.com

The table below provides examples of synergistic combinations of small bacteriocins with other antimicrobials.

BacteriocinCombined AntimicrobialTarget Microorganism(s)Observed Effect
NisinPenicillin, ChloramphenicolEnterococcus faecalisSynergistic
Garvicin KS, NisinTetracycline, Polymyxin BMultidrug-resistant uropathogensSynergistic
Enterocin AThyme Essential OilListeria monocytogenes, E. coli O157:H7Synergistic
NisinOregano Essential OilListeria monocytogenesSynergistic
NisinThyme Essential OilSalmonella TyphimuriumSynergistic
PediocinSatureja montana Essential OilE. coli O157:H7Synergistic

Q & A

Q. How to design initial experiments to assess critical factors influencing bacteriocin production?

  • Methodology : Use factorial experimental designs to screen variables (e.g., pH, temperature, nutrient concentrations). For example, a 3-level factorial design (e.g., pH 4–8, temperature 20–40°C) can identify significant factors through ANOVA . Measure outputs like bacteriocin titer (AU/mL) and bacterial growth (log CFU/mL) .
  • Example : In Lactobacillus sakei studies, glucose concentration (1–10 mg/mL) and Tween 20 (1–20 μL/mL) were systematically varied to isolate their effects on bacteriocin yield .

Q. What methods confirm bacteriocin activity and purity in laboratory settings?

  • Methodology :
  • Activity assays : Agar diffusion assays against target pathogens (e.g., Listeria monocytogenes) .
  • Purity checks : SDS-PAGE for molecular weight confirmation (<14 kDa) and FTIR spectroscopy to detect peptide bonds (e.g., amide I/II peaks at 1,514–1,649 cm⁻¹) .
  • Quantification : UV spectrophotometry at 225 nm for peptide concentration .

Q. How to select growth media for maximizing bacteriocin yield in lab cultures?

  • Methodology : Compare media like MRS broth, skim milk, or synthetic media with controlled carbon/nitrogen sources. For example, Pediococcus pentosaceus showed optimal bacteriocin production in media with 40 g/L sucrose and 20 g/L peptone . Include pH buffering agents (e.g., phosphate) to stabilize conditions .

Advanced Research Questions

Q. How to optimize bacteriocin production using hybrid modeling (RSM and ANN-GA)?

  • Methodology :
  • RSM : Central composite design (CCD) to model interactions between variables (e.g., pH, temperature, incubation time). For Lactobacillus plantarum, a CCD predicted optimal conditions at pH 5.05, 20°C, and 18.6 hours .
  • ANN-GA : Train artificial neural networks with experimental data to predict yields, then apply genetic algorithms for global optimization. A hybrid model achieved <5% error between predicted and actual bacteriocin yields .
    • Validation : Compare adjusted R² values (e.g., RSM R² = 0.9933 vs. ANN R² = 0.997) .

Q. How to resolve contradictory data on bacteriocin activity across studies?

  • Methodology :
  • Contextual analysis : Compare strain-specific genetic clusters (e.g., immunity genes in BAGEL2 annotations) .
  • Experimental replication : Standardize protocols (e.g., agar diffusion assay pH, inoculum size) to minimize variability .
  • Meta-analysis : Use databases like Web of Science to aggregate findings and identify trends (e.g., higher activity in low-pH conditions) .

Q. What bioinformatics tools are used for bacteriocin gene mining in genomic data?

  • Methodology :
  • BAGEL2 : Identifies bacteriocin operons using Hidden Markov Models (HMMs) for conserved domains (e.g., leader peptides) and contextual genes (e.g., transport, immunity) .
  • Workflow : Annotate small ORFs (<50 amino acids), screen for antimicrobial motifs, and validate with phylogenomic clustering .

Q. How to address low sample sizes in bacteriocin efficacy studies?

  • Methodology :
  • Simplified models : Reduce variables (e.g., fix pH at 6.0) to focus on key parameters like temperature .
  • Bootstrapping : Resample data to estimate confidence intervals for MIC values .
  • Collaborative studies : Pool datasets from multiple labs to increase statistical power .

Q. How to integrate genomic context analysis in bacteriocin mechanism studies?

  • Methodology :
  • Operon mapping : Use tools like BAGEL2 to link bacteriocin genes to adjacent regulators (e.g., quorum-sensing systems) .
  • CRISPR-Cas9 knockouts : Disrupt immunity genes to assess self-protection mechanisms .

Tables for Key Findings

Q. Table 1: Optimized Conditions for Bacteriocin Production

StrainpHTemperature (°C)Key NutrientsYield (AU/mL)Source
Lactobacillus sakei6.030Glucose (7.75 mg/mL)1,024
L. plantarum 10125.0520N/A2,400
P. pentosaceus7.030Sucrose (40 g/L)2,400

Q. Table 2: Bioinformatics Tools for Bacteriocin Research

ToolFunctionExample ApplicationReference
BAGEL2Genome mining for bacteriocin operonsIdentified pediocin in Lactobacillus
HMMERDomain-specific HMM constructionDetected leader peptide motifs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.